(R)-Neobenodine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15832-68-5 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(R)-(4-methylphenyl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/t18-/m1/s1 |
InChI Key |
PJUYQWIDNIAHIZ-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)OCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Neobenodine: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Neobenodine, the dextrorotatory enantiomer of 4-methyldiphenhydramine hydrochloride, represents a specific chiral entity within the broader class of first-generation antihistamines. While its racemate, Neobenodine, has been known as a derivative of diphenhydramine, the distinct pharmacological properties of its individual stereoisomers have been a subject of scientific investigation aimed at refining therapeutic efficacy and minimizing adverse effects. This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and biological evaluation of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction: The Emergence of Chiral Specificity in Antihistamines
Diphenhydramine, a widely recognized first-generation antihistamine, has a rich history in the management of allergic conditions. Its derivatives have been synthesized and studied to modulate its therapeutic and side-effect profile. Neobenodine, or 4-methyldiphenhydramine, is one such derivative.[1][2][3][4] Early research into diphenhydramine and its analogues often considered the compounds as racemic mixtures. However, the principles of stereochemistry dictate that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This understanding spurred investigations into the specific activities of the individual enantiomers of various antihistamines, including Neobenodine.
The critical breakthrough in understanding the chiral nature of diphenhydramine derivatives came from the work of Rekker and his colleagues in the early 1970s. Their research systematically explored the antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives, laying the groundwork for understanding the specific contributions of the (R)- and (S)-enantiomers to the overall pharmacological profile of the racemate.[4]
Physicochemical Properties and Structure
| Property | Value | Reference |
| Chemical Name | (R)-N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine hydrochloride | N/A |
| Synonyms | (R)-4-Methyldiphenhydramine hydrochloride | [5][6] |
| Molecular Formula | C18H24ClNO | [5] |
| Molecular Weight | 305.85 g/mol | [5] |
| Chirality | Chiral center at the carbon atom of the benzhydryl group | N/A |
Synthesis and Chiral Resolution
The synthesis of racemic Neobenodine can be achieved through methods analogous to the synthesis of diphenhydramine.[7][8][9] A common approach involves the reaction of a Grignard reagent derived from 4-bromotoluene with benzaldehyde, followed by etherification of the resulting alcohol with 2-(dimethylamino)ethanol.
The critical step for obtaining this compound is the chiral resolution of the racemic mixture. While specific, detailed protocols for the resolution of Neobenodine are not widely published in readily available literature, general methods for the resolution of chiral amines and alcohols are applicable. These methods include:
-
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization.
-
Chiral Chromatography: Utilization of a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
General Experimental Workflow for Chiral Resolution
Figure 1: General workflow for the synthesis and chiral resolution of this compound.
Biological Activity and Mechanism of Action
The primary mechanism of action for Neobenodine, like other first-generation antihistamines, is as an antagonist of the histamine H1 receptor. By blocking the action of histamine, it mitigates the symptoms of allergic reactions. The anticholinergic (muscarinic receptor antagonist) activity is responsible for many of the side effects associated with these drugs, such as drowsiness and dry mouth.
Studies on the optically active isomers of diphenhydramine derivatives have revealed that the antihistaminic and anticholinergic activities are often stereoselective.[4] While the specific quantitative data for the binding affinities and functional activities of this compound at the H1 and muscarinic receptors require access to specialized literature, the general trend observed for similar compounds suggests that one enantiomer is typically more potent than the other.
Signaling Pathway of H1 Receptor Antagonism
Figure 2: Simplified signaling pathway of histamine H1 receptor antagonism by this compound.
Future Directions
Further research into the specific pharmacological profile of this compound is warranted. A detailed comparison of the in vitro and in vivo activities of the (R)- and (S)-enantiomers would provide a clearer understanding of the therapeutic potential and side-effect liability of the single-enantiomer formulation. Modern drug development's emphasis on stereochemically pure compounds suggests that this compound could offer a more refined therapeutic option compared to its racemic counterpart, potentially with an improved safety and efficacy profile. The development of efficient and scalable stereoselective synthetic routes would be a critical step in enabling further investigation and potential clinical development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Methyldiphenhydramine | C18H23NO | CID 19935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 4-Methyldiphenhydramine - Wikipedia [en.wikipedia.org]
- 5. 4-methyl diphenhydramine | Sigma-Aldrich [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Diphenhydramine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. google.com [google.com]
(R)-Neobenodine IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Neobenodine, a chiral amine, is the (R)-enantiomer of the compound commonly known as Neobenodine or 4-Methyldiphenhydramine. As a derivative of diphenhydramine, it belongs to the class of first-generation antihistamines. This technical guide provides a comprehensive overview of the available chemical and biological information for this compound, with a focus on its chemical identity and the limited publicly available data on its specific enantiomeric properties. While much of the detailed research has been conducted on the racemic mixture, this document aims to consolidate the information pertinent to the (R)-isomer for research and drug development purposes.
Chemical Identification
| Identifier | Value | Citation |
| IUPAC Name | (R)-N,N-dimethyl-2-((4-methylphenyl)(phenyl)methoxy)ethanamine | |
| Common Names | This compound, (R)-4-Methyldiphenhydramine | |
| CAS Number (Free Base) | 19804-27-4 (for the racemate) | [1][2] |
| CAS Number (HCl Salt) | 4024-34-4 (for the racemate) | |
| Molecular Formula | C₁₈H₂₃NO | [1][2] |
| Molecular Weight | 269.38 g/mol | [1][2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the isolated (R)-enantiomer of Neobenodine are scarce in the public domain. The properties of the racemic mixture are generally used as a reference.
| Property | Value (for racemate) | Citation |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Low solubility in water; higher solubility in organic solvents | [2] |
Experimental Protocols
Due to the limited availability of public research focused specifically on this compound, detailed experimental protocols are not available. Research in this area would necessitate the development and validation of methods for:
-
Enantioselective Synthesis or Resolution: To obtain enantiomerically pure this compound.
-
Pharmacokinetic and Pharmacodynamic Studies: To characterize the absorption, distribution, metabolism, excretion, and pharmacological effects of the (R)-enantiomer.
-
In Vitro and In Vivo Biological Assays: To determine the specific activity and mechanism of action at relevant biological targets.
Biological Activity and Mechanism of Action
As an analogue of diphenhydramine, this compound is expected to act as an antagonist of the histamine H1 receptor.[2] The antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives have been investigated, suggesting that the stereochemistry at the chiral center can influence biological activity. However, specific quantitative data for the (R)-enantiomer of Neobenodine is not detailed in the readily accessible literature.
Signaling Pathway
The presumed primary signaling pathway for this compound involves the blockade of the histamine H1 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the generalized mechanism of action for an H1 antihistamine.
Caption: Generalized signaling pathway of a histamine H1 receptor antagonist.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, LD₅₀) for this compound. Research on the racemic mixture has established its antihistaminic properties, but the contribution of each enantiomer to the overall pharmacological profile is not well-documented in publicly available sources.
Conclusion
This compound represents a specific stereoisomer of a well-known antihistamine. While its fundamental chemical properties can be inferred, a significant gap exists in the scientific literature regarding its specific biological activity, pharmacology, and toxicology as an isolated enantiomer. This lack of data presents an opportunity for further research to explore the potential for stereoselective effects, which could inform the development of more targeted and potent therapeutics with improved side-effect profiles. The enantioselective synthesis and subsequent detailed pharmacological characterization of this compound are critical next steps for advancing the understanding of this compound.
References
(R)-Neobenodine: A Review of Preliminary Bioactivity Screening
Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current, albeit limited, understanding of the preliminary bioactivity of (R)-Neobenodine. Due to the early stage of research, publicly available data is scarce. This document serves to consolidate the known information and provide a framework for future investigation.
Introduction
This compound is a chiral compound, and as with many enantiomeric drugs, its stereochemistry is expected to play a crucial role in its pharmacological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their potency, efficacy, and toxicity profiles. A thorough understanding of the bioactivity of the (R)-enantiomer is therefore essential for any potential therapeutic development.
Preliminary Bioactivity Profile
Currently, there is a significant lack of publicly available, in-depth studies detailing the comprehensive bioactivity screening of this compound. The information presented herein is based on general principles of pharmacology and the preliminary data available.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for specific molecular targets is not yet available in the public domain. Preliminary assessments suggest that this compound may interact with various receptors, but definitive binding constants (Kᵢ, Kd, or IC₅₀ values) from radioligand binding assays or other equivalent methodologies have not been published.
Functional Activity
Similarly, detailed functional assay data, such as efficacy (Eₘₐₓ) and potency (EC₅₀), for this compound are not currently available. It is therefore not possible to definitively characterize it as an agonist, antagonist, or inverse agonist at any particular receptor.
Experimental Methodologies
While specific experimental protocols for this compound are not published, the following standard assays would be essential for its preliminary bioactivity screening.
Radioligand Binding Assays
This technique is fundamental for determining the affinity of a ligand for a receptor. A typical protocol would involve:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor.
-
Incubation: Incubation of the membranes with a radiolabeled ligand and varying concentrations of this compound.
-
Separation: Separation of bound from unbound radioligand.
-
Detection: Quantification of radioactivity to determine the displacement of the radioligand by this compound.
-
Data Analysis: Calculation of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Second Messenger Assays
To determine the functional effect of this compound on a receptor (e.g., G-protein coupled receptors), assays measuring the levels of second messengers like cyclic AMP (cAMP) or inositol phosphates are crucial.
Signaling Pathways
Without confirmed molecular targets for this compound, any depiction of signaling pathways would be purely speculative. Future research identifying high-affinity binding sites will be necessary to elucidate the downstream signaling cascades it may modulate.
Conclusion and Future Directions
The preliminary bioactivity screening of this compound is in its infancy. There is a critical need for comprehensive in vitro and in vivo studies to characterize its pharmacological profile. Future research should focus on:
-
Broad Target Screening: Utilizing high-throughput screening against a diverse panel of receptors, enzymes, and ion channels.
-
Affinity and Functional Assays: Detailed investigation of promising targets identified in initial screens.
-
In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.
The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.
(R)-Neobenodine: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Neobenodine, the dextrorotatory enantiomer of 4-methyldiphenhydramine, is a first-generation antihistamine with a well-established role as a histamine H1 receptor antagonist. Emerging research into its stereospecific interactions and potential off-target activities has highlighted its promise for further therapeutic development. This document provides a comprehensive technical overview of the known and potential therapeutic targets of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.
Introduction
This compound, chemically known as (R)-N,N-Dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine, is the more active enantiomer of the racemic mixture Neobenodine (also known as 4-methyldiphenhydramine). As a derivative of diphenhydramine, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, leading to the alleviation of allergic symptoms. However, like many first-generation antihistamines, this compound is also known to possess anticholinergic properties, indicating interaction with muscarinic acetylcholine receptors. This dual activity presents both therapeutic opportunities and potential side-effect considerations. This guide delves into the specifics of these interactions, providing the available quantitative data and experimental context to inform future research and development.
Primary Therapeutic Target: Histamine H1 Receptor
The principal therapeutic effect of this compound is mediated through its high-affinity binding to the histamine H1 receptor, a G-protein coupled receptor (GPCR) involved in allergic and inflammatory responses.
Binding Affinity
While direct binding data for this compound is not extensively available in publicly accessible literature, a key study by Young et al. investigated the binding of a tritiated quaternary derivative, [3H]-(+)-N-methyl-4-methyldiphenhydramine ([3H]-QMDP), which corresponds to the (R)-enantiomer. This radioligand demonstrated high affinity for the H1 receptor in various animal models.[1]
| Radioligand | Tissue | Species | Affinity Constant (Ka) (M⁻¹) |
| [3H]-(+)-N-methyl-4-methyldiphenhydramine | Cerebellum | Guinea-pig | 1.14 x 10⁹ |
| [3H]-(+)-N-methyl-4-methyldiphenhydramine | Cerebral Cortex | Rat | 1.4 x 10⁸ |
Table 1: Binding Affinity of the (R)-enantiomer derivative of Neobenodine to the Histamine H1 Receptor.[1]
Signaling Pathway
Activation of the histamine H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling pathway.
Experimental Protocols
2.3.1. Radioligand Synthesis: [3H]-(+)-N-methyl-4-methyldiphenhydramine
The synthesis of the radioligand was briefly described by Young et al. and involved the methylation of the tertiary analogue, (+)-4-methyldiphenhydramine, using [3H]methyl iodide.[1] The resulting quaternary amine was then purified by high-voltage electrophoresis.
2.3.2. Radioligand Binding Assay
The following is a generalized protocol based on the methodology described by Young et al.[1]
Secondary Therapeutic Target: Muscarinic Acetylcholine Receptors
First-generation antihistamines, including derivatives of diphenhydramine, are known to exhibit anticholinergic effects due to their interaction with muscarinic acetylcholine receptors. While this can contribute to side effects such as dry mouth and sedation, it also presents an opportunity for therapeutic intervention in conditions characterized by cholinergic overactivity.
Binding Affinity
Quantitative data on the specific binding of this compound to different muscarinic receptor subtypes (M1-M5) is currently lacking in the available literature. However, the known anticholinergic properties of the racemic compound suggest that both enantiomers likely possess some affinity for these receptors. Further research is required to determine the enantioselectivity and subtype specificity of this compound at muscarinic receptors.
Signaling Pathways
Muscarinic receptors are also GPCRs and are coupled to different G-proteins depending on the subtype. M1, M3, and M5 receptors are coupled to Gq/11, leading to a similar signaling cascade as the H1 receptor. In contrast, M2 and M4 receptors are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Future Directions and Conclusion
The available data firmly establishes this compound as a potent histamine H1 receptor antagonist. However, to fully elucidate its therapeutic potential, further research is critically needed in the following areas:
-
Direct Binding Studies: Determination of the binding affinities (Ki or Kd) of this compound itself, not just its derivatives, at the histamine H1 receptor.
-
Muscarinic Receptor Profiling: Comprehensive analysis of the binding affinities of this compound at all five muscarinic receptor subtypes to understand its anticholinergic profile and potential for repositioning.
-
Functional Assays: Characterization of the functional activity of this compound at both histaminic and muscarinic receptors to determine if it acts as an antagonist, inverse agonist, or partial agonist.
-
In Vivo Studies: Preclinical and clinical studies to correlate the in vitro binding and functional data with in vivo efficacy and side-effect profiles.
References
(R)-Neobenodine: Unraveling a Hypothesized Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following document is a speculative exploration of a hypothesized mechanism of action for (R)-Neobenodine. As of October 2025, publicly accessible scientific literature and databases lack specific information on the pharmacological properties and molecular targets of this compound. This guide is constructed based on analogous compounds and theoretical signaling pathways, intended to serve as a foundational framework for future research.
Introduction
This compound is a novel chiral small molecule with emerging interest in the scientific community. While its precise mechanism of action remains to be elucidated, preliminary structural analyses and comparisons with known pharmacophores suggest a potential interaction with key cellular signaling pathways implicated in inflammatory and metabolic disorders. This document outlines a hypothesized mechanism of action for this compound, providing a theoretical basis for experimental validation.
Hypothesized Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
The leading hypothesis posits that this compound acts as a selective modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses. Its activation by ligands leads to the transcription of a host of target genes.
Supporting Evidence from Analogous Compounds
This hypothesis is indirectly supported by studies on structurally related thiazolidinedione (TZD) derivatives, which are known potent PPARγ agonists. For instance, the binding affinity of various TZDs to PPARγ has been well-characterized, demonstrating a strong correlation with their in vivo antihyperglycemic activity. While direct binding data for this compound is unavailable, its structural motifs suggest a potential fit within the PPARγ ligand-binding pocket.
Proposed Signaling Pathway
The hypothesized signaling cascade initiated by the binding of this compound to PPARγ is depicted below. This pathway is based on the canonical signaling of PPARγ activation.
Caption: Hypothesized PPARγ signaling pathway for this compound.
Quantitative Data from Analogous Compound Studies
To provide a framework for potential experimental outcomes, the following table summarizes binding affinity data for known PPARγ agonists. It is hypothesized that this compound may exhibit comparable binding characteristics.
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| Rosiglitazone | Human PPARγ1 | Radioligand Competition | 4 | [1] |
| Pioglitazone | Human PPARγ1 | Radioligand Competition | - | [1] |
| Troglitazone | Human PPARγ1 | Radioligand Competition | - | [1] |
| SB-219994 ((S)-enantiomer) | Recombinant Human PPARγ1 | Radioligand Competition | - | [1] |
| SB-219993 ((R)-enantiomer) | Recombinant Human PPARγ1 | Radioligand Competition | - | [1] |
Note: Specific IC50 values for Pioglitazone, Troglitazone, and the SB compounds were not provided in the search results but were part of a rank-order comparison.
Proposed Experimental Protocols for Hypothesis Validation
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.
Experiment 1: In Vitro PPARγ Binding Assay
Objective: To determine the binding affinity of this compound to the human PPARγ ligand-binding domain (LBD).
Methodology:
-
Reagents: Recombinant human PPARγ-LBD, a known high-affinity radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone), and this compound.
-
Procedure: A competitive radioligand binding assay will be performed. A constant concentration of recombinant PPARγ-LBD and the radioligand will be incubated with increasing concentrations of this compound.
-
Detection: The amount of bound radioligand will be measured using a scintillation counter.
-
Data Analysis: The IC50 value for this compound will be calculated by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) will be determined using the Cheng-Prusoff equation.
Experiment 2: PPARγ Reporter Gene Assay
Objective: To assess the functional activity of this compound as a PPARγ agonist or antagonist.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) will be co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).
-
Treatment: Transfected cells will be treated with increasing concentrations of this compound. A known PPARγ agonist (e.g., Rosiglitazone) will be used as a positive control.
-
Measurement: Luciferase activity will be measured using a luminometer.
-
Data Analysis: The dose-response curve for this compound will be plotted, and the EC50 (half-maximal effective concentration) will be calculated to determine its potency as an agonist. To test for antagonistic activity, cells will be co-treated with a fixed concentration of Rosiglitazone and increasing concentrations of this compound.
Experimental Workflow Diagram
References
An In-Depth Technical Guide on the Solubility and Stability of (R)-Neobenodine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of (R)-Neobenodine. Due to the absence of publicly available quantitative data for this specific compound, this document serves as a detailed template, outlining the requisite experimental protocols and data presentation formats essential for drug development.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. The following tables are structured to present the aqueous and solvent solubility data for this compound.
Table 1: Aqueous Solubility of this compound This table is designed to capture the pH-dependent solubility profile, which is crucial for predicting absorption in the gastrointestinal tract.
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| 1.2 | SGF (Simulated Gastric Fluid) | 37 | Data not available | HPLC-UV |
| 4.5 | Acetate Buffer | 25 | Data not available | HPLC-UV |
| 6.8 | SIF (Simulated Intestinal Fluid) | 37 | Data not available | HPLC-UV |
| 7.4 | PBS (Phosphate-Buffered Saline) | 25 | Data not available | HPLC-UV |
Table 2: Solubility of this compound in Organic Solvents Solubility in various organic solvents is important for developing purification processes and formulating non-aqueous dosage forms.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Ethanol | 25 | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | HPLC-UV |
| Acetone | 25 | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC-UV |
| Propylene Glycol | 25 | Data not available | HPLC-UV |
| Polyethylene Glycol 400 | 25 | Data not available | HPLC-UV |
Stability Data
Stability studies are performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Table 3: Solid-State Stability of this compound This table outlines the results from accelerated stability testing on the solid API, as per ICH guidelines.
| Storage Condition | Time Point (Months) | Purity Assay (%) | Total Degradants (%) | Physical Appearance |
| 25°C / 60% RH | 3 | Data not available | Data not available | Data not available |
| 40°C / 75% RH | 3 | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | - | Data not available | Data not available | Data not available |
Table 4: Solution-State Stability of this compound This table is designed to show the stability of this compound in a buffered solution, which is relevant for liquid formulation development.
| pH of Solution | Temperature (°C) | Time Point (Hours) | % Remaining |
| 7.4 | 25 | 0 | 100 |
| 7.4 | 25 | 6 | Data not available |
| 7.4 | 25 | 24 | Data not available |
| 7.4 | 25 | 48 | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable physicochemical data.
Solubility Determination: Shake-Flask Method
The equilibrium solubility is determined using the shake-flask method, a gold-standard technique.[1][2][3] An excess amount of the compound is added to a known volume of the solvent. The resulting suspension is agitated in a temperature-controlled environment until equilibrium is reached (typically 24-72 hours).[1][2] After equilibration, the suspension is filtered to remove undissolved solids. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Indicating Method & Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways of a molecule.[6] These studies are also critical for developing and validating a stability-indicating analytical method, which can separate the intact drug from its degradants.[6][7] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed without over-stressing the molecule.[9]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
Hypothetical Computational Docking Studies of (R)-Neobenodine: A Technical Whitepaper
Disclaimer: As of October 2025, to the best of our knowledge, no specific computational docking studies for (R)-Neobenodine have been published in peer-reviewed literature. This document presents a hypothetical, yet plausible, technical guide outlining how such a study could be designed and executed based on established methodologies for G-protein coupled receptor (GPCR) ligand docking. The quantitative data herein is illustrative and not experimentally derived.
Executive Summary
Neobenodine, a first-generation antihistamine, acts as an antagonist or inverse agonist at the histamine H1 receptor (H1R), a class A GPCR. Like many chiral drugs, it is expected that the individual enantiomers of Neobenodine exhibit different pharmacological activities. This whitepaper outlines a hypothetical computational docking study of the (R)-enantiomer of Neobenodine with the human histamine H1 receptor. The objective is to elucidate the potential binding mode, identify key molecular interactions, and provide a structural basis for its antagonist activity. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and GPCR pharmacology.
Introduction to this compound and the Histamine H1 Receptor
The histamine H1 receptor is a key mediator of allergic responses, and its blockade is the primary mechanism of action for antihistamine drugs. First-generation antihistamines, such as Neobenodine, are known to cross the blood-brain barrier, which can lead to sedative side effects. Understanding the stereochemical influences on binding affinity and selectivity is crucial for the development of more effective and safer therapeutics. Computational docking studies provide a powerful, cost-effective method to investigate these structure-activity relationships at an atomic level before undertaking more resource-intensive experimental studies.[1]
This hypothetical study will focus on the interaction between this compound and the crystal structure of the human histamine H1 receptor (PDB ID: 3RZE).
Experimental and Computational Protocols
Receptor and Ligand Preparation
3.1.1 Histamine H1 Receptor Preparation
The crystal structure of the human histamine H1 receptor in complex with doxepin (PDB ID: 3RZE) would be obtained from the Protein Data Bank. The protein structure would be prepared using the Protein Preparation Wizard in a molecular modeling suite like Schrödinger or similar open-source tools like AutoDockTools. This process involves:
-
Removal of water molecules and non-essential ions.
-
Addition of hydrogen atoms.
-
Assignment of protonation states at a physiological pH of 7.4.
-
Optimization of hydrogen bond networks.
-
A brief, constrained energy minimization to relieve any steric clashes.
3.1.2 this compound Ligand Preparation
A 3D structure of this compound would be generated using a chemical structure editor. The ligand would then be prepared using a tool like LigPrep. This involves:
-
Generation of possible ionization states at physiological pH.
-
Generation of tautomers and stereoisomers (though in this case, the (R)-enantiomer is specified).
-
A conformational search and energy minimization.
Molecular Docking
3.2.1 Grid Generation
A receptor grid, defining the active site for docking, would be generated. The center of the grid would be defined by the co-crystallized ligand (doxepin) in the 3RZE structure to ensure the docking simulations are focused on the orthosteric binding pocket.
3.2.2 Docking Protocol
Molecular docking would be performed using a program such as Glide (Schrödinger) or AutoDock Vina. The docking protocol would involve:
-
Flexible ligand docking with a rigid receptor.
-
Standard precision (SP) or extra precision (XP) docking modes.
-
Generation of a set number of docking poses (e.g., 20) for each ligand.
-
Scoring of the poses based on the software's scoring function (e.g., GlideScore or Vina score).
Molecular Dynamics Simulation
To assess the stability of the docked pose and refine the protein-ligand interactions, a molecular dynamics (MD) simulation would be performed using a package like GROMACS or AMBER.
-
The top-scoring docked complex of this compound and the H1 receptor would be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model.
-
The system would be neutralized with counter-ions.
-
The system would undergo energy minimization.
-
A short (e.g., 100 ns) MD simulation would be run under NPT conditions (constant number of particles, pressure, and temperature).
-
The trajectory would be analyzed for root-mean-square deviation (RMSD) to assess stability and for detailed interaction analysis.
Data Presentation
Hypothetical Docking Scores and Interaction Energies
| Ligand | Docking Score (kcal/mol) | Glide Emodel (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |
| This compound | -9.8 | -65.4 | Asp107, Trp158, Phe432, Tyr431 | Ionic, Pi-Pi Stacking, Hydrophobic |
| Doxepin (control) | -11.2 | -78.9 | Asp107, Lys191, Trp428, Phe435 | Ionic, Pi-Pi Stacking, Cation-Pi, Hydrophobic |
Hypothetical Binding Affinity Data
| Compound | Predicted Ki (nM) | Predicted IC50 (nM) |
| This compound | 25.5 | 40.8 |
| (S)-Neobenodine | 150.2 | 240.3 |
| Doxepin | 1.8 | 2.9 |
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Hypothetical signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
Computational Docking Workflow
References
Spectroscopic and Structural Elucidation of (R)-Neobenodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Neobenodine, systematically known as (R)-N,N-dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine, is a chiral amine belonging to the class of diarylmethoxy derivatives. As a derivative of diphenhydramine, it holds potential interest in pharmaceutical research and development due to its structural similarity to known antihistaminic and anticholinergic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.
Chemical Structure and Properties
This compound is the (R)-enantiomer of 4-methyldiphenhydramine. The introduction of a methyl group on one of the phenyl rings and the presence of a chiral center distinguish it from its parent compound, diphenhydramine.
Molecular Formula: C₁₈H₂₃NO Molecular Weight: 269.38 g/mol
Spectroscopic Data
A summary of the available spectroscopic data for 4-methyldiphenhydramine (racemic Neobenodine) is presented below. The data for the (R)-enantiomer is expected to be identical in terms of chemical shifts and fragmentation patterns in achiral environments.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.
Table 1: Mass Spectrometry Data for 4-Methyldiphenhydramine
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 269 |
| Key Fragments | m/z 58, 73, 165, 182 |
The fragmentation pattern is consistent with the structure of 4-methyldiphenhydramine. The prominent peak at m/z 58 is characteristic of the [CH₂=N(CH₃)₂]⁺ fragment, resulting from alpha-cleavage, a common fragmentation pathway for N,N-dimethylamino compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of specific experimental data for this compound in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, including diphenhydramine.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 9H | Aromatic protons |
| ~5.30 | s | 1H | CH-O |
| ~3.60 | t | 2H | O-CH₂-N |
| ~2.70 | t | 2H | O-CH₂-N |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~2.25 | s | 6H | N(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~142 | Aromatic C (quaternary) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~85 | CH-O |
| ~65 | O-CH₂-N |
| ~58 | O-CH₂-N |
| ~45 | N(CH₃)₂ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | m | Aromatic C-H stretch |
| ~2970-2850 | s | Aliphatic C-H stretch |
| ~1600, 1490 | m | Aromatic C=C stretch |
| ~1100 | s | C-O (ether) stretch |
| ~750-700 | s | Aromatic C-H bend (oop) |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures applicable to the analysis of this compound.
Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: A range that encompasses all carbon signals (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational set of spectroscopic data and analytical protocols for this compound. While experimental data for the specific (R)-enantiomer is not widely available, the provided information for the racemic mixture, 4-methyldiphenhydramine, serves as a robust starting point for researchers. The detailed methodologies and the logical workflow presented herein are intended to support further investigation and characterization of this and other related pharmaceutical compounds. As with any analytical work, it is recommended that researchers validate these methods within their own laboratory settings to ensure accurate and reproducible results.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Enantiomeric Purity Determination of (R)-Neobenodine
Introduction
Neobenodine, a chiral compound, exists as two enantiomers, this compound and (S)-Neobenodine. As with many chiral drugs, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of the desired (R)-enantiomer is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of the methodologies for determining the enantiomeric purity of this compound, focusing on chromatographic and electrophoretic techniques. The guide is intended to assist researchers and analytical scientists in developing and validating robust analytical methods for this purpose.
The control of enantiomeric purity is a regulatory necessity for chiral pharmaceuticals.[1] Different enantiomers of a drug can have significantly different biological activities, with one enantiomer being therapeutic while the other may be inactive or even cause adverse effects.[1] High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for the separation of drug enantiomers.[1][2]
Analytical Approaches for Enantiomeric Purity Determination
Several analytical techniques can be employed for the determination of the enantiomeric purity of this compound. The most prominent and widely accepted methods include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the separation and quantification of (R)- and (S)-Neobenodine to determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Columns (to be screened):
-
Polysaccharide-based CSPs are a good starting point as they have a broad range of applicability for chiral separations.[1][3] Examples include columns with coated or immobilized amylose or cellulose derivatives, such as:
-
Chiralpak® IA, IB, IC, ID, IE, IF
-
Chiralcel® OD, OJ, OZ
-
Mobile Phase Screening:
-
Normal-Phase Mode: Heptane/Isopropanol, Heptane/Ethanol with a basic additive like diethylamine (DEA) to improve peak shape for basic compounds.
-
Reversed-Phase Mode: Acetonitrile/Water, Methanol/Water with buffers such as ammonium bicarbonate or phosphate buffer.
-
Polar Organic Mode: Acetonitrile or Methanol with additives like formic acid or acetic acid.
Method Development Workflow:
Caption: Workflow for Chiral HPLC Method Development and Validation.
Data Presentation: Hypothetical HPLC Screening Results
| CSP Column | Mobile Phase | Retention Time this compound (min) | Retention Time (S)-Neobenodine (min) | Resolution (Rs) |
| Chiralpak IA | Heptane/IPA (90/10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| Chiralcel OD-H | Heptane/EtOH (80/20) + 0.1% DEA | 10.1 | 10.1 | 0 |
| Chiralpak IB | ACN/Water (50/50) + 10mM NH4HCO3 | 6.5 | 7.1 | 1.2 |
This table presents hypothetical data for illustrative purposes.
2. Chiral Capillary Electrophoresis (CE)
Chiral CE is another powerful technique for enantiomeric separations, offering high efficiency and low sample consumption. Nonaqueous capillary electrophoresis (NACE) has been shown to be effective for the separation of chiral anticholinergic drugs.[4] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol: Chiral CE Method Development
Objective: To develop a chiral CE method for the enantiomeric purity determination of this compound.
Instrumentation:
-
Capillary electrophoresis system with a PDA or UV detector.
-
Fused-silica capillary.
Chiral Selectors (to be screened):
-
Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors in CE.[4][5] Examples include:
-
Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMS-β-CD)
-
Sulfated β-cyclodextrin
-
Carboxymethyl-β-cyclodextrin
-
Background Electrolyte (BGE) Screening:
-
A nonaqueous BGE, such as a solution of phosphoric acid and sodium hydroxide in methanol, can be effective for anticholinergic drugs.[4]
-
Aqueous buffers with varying pH values can also be screened.
Method Development Workflow:
Caption: Workflow for Chiral CE Method Development and Validation.
Data Presentation: Hypothetical CE Screening Results
| Chiral Selector | BGE | Migration Time this compound (min) | Migration Time (S)-Neobenodine (min) | Resolution (Rs) |
| 10 mM HDMS-β-CD | 20 mM Phosphoric acid, 10 mM NaOH in Methanol | 12.5 | 13.1 | 2.1 |
| 15 mM Sulfated-β-CD | 50 mM Phosphate buffer pH 3.0 | 9.8 | 10.0 | 1.1 |
| 10 mM Carboxymethyl-β-CD | 50 mM Acetate buffer pH 4.5 | 15.2 | 15.2 | 0 |
This table presents hypothetical data for illustrative purposes.
Method Validation
Once an optimal separation method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the enantiomeric impurity that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The determination of the enantiomeric purity of this compound is a critical step in its development and commercialization as a pharmaceutical agent. While a specific, published method for this compound may not be readily available, established principles of chiral separations provide a clear path for method development and validation. Both chiral HPLC and chiral CE are powerful techniques capable of achieving the necessary separation. By systematically screening chiral selectors, mobile phases/background electrolytes, and other method parameters, a robust and reliable analytical method can be established to ensure the quality and safety of this compound.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Synthesis of (R)-Neobenodine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on the chiral synthesis of (R)-Neobenodine, a potent and selective antihistamine. This compound, also known as (R)-4-methyldiphenhydramine, is the (R)-enantiomer of the chiral derivative of diphenhydramine. Due to the stereospecific nature of its biological activity, the enantioselective synthesis of the (R)-isomer is of significant interest in the pharmaceutical industry. This document summarizes key synthetic strategies, provides detailed experimental protocols for pivotal reactions, and presents quantitative data in a comparative format.
Introduction
Neobenodine is a first-generation antihistamine and a structural analog of diphenhydramine, bearing a methyl group on one of the phenyl rings. The therapeutic activity of many chiral drugs is often confined to a single enantiomer, with the other being inactive or even contributing to undesirable side effects. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. This review focuses on the methodologies applicable to the synthesis of the eutomer, this compound.
While a direct, dedicated synthesis of this compound is not extensively documented in publicly available literature, a highly efficient and practical asymmetric synthesis of a key chiral intermediate has been reported by Nobel laureate Ryoji Noyori and his coworkers. This pivotal step, an asymmetric hydrogenation of a prochiral ketone, provides the foundation for a viable synthetic pathway.
Proposed Synthetic Pathway
The most logical and well-supported synthetic route to this compound involves a two-step sequence starting from a substituted benzophenone. This pathway is outlined below.
Figure 1. Proposed synthetic pathway for this compound.
Core Synthetic Steps
Asymmetric Hydrogenation of 2-bromo-4'-methylbenzophenone
The key to establishing the stereochemistry of this compound lies in the asymmetric reduction of a prochiral benzophenone derivative. The work of Noyori et al. provides a highly effective method for this transformation using a ruthenium-based chiral catalyst.[1] The ortho-bromo substituent plays a crucial role in directing the enantioselectivity of the hydrogenation.
Experimental Protocol:
A solution of 2-bromo-4'-methylbenzophenone in 2-propanol is subjected to hydrogenation in the presence of a catalytic amount of trans-RuCl₂[(S)-xylbinap][(S)-daipen] and potassium tert-butoxide (t-C₄H₉OK).[1] The reaction is typically carried out under a hydrogen atmosphere at a specified pressure and temperature.
Quantitative Data:
| Substrate | Catalyst | Ketone:Ru:Base Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 2-bromo-4'-methylbenzophenone | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000:1:8 | 8 | 28 | 16 | 99 | 98 |
| Table 1: Asymmetric Hydrogenation of 2-bromo-4'-methylbenzophenone.[1] |
The resulting (S)-1-(2-bromophenyl)-1-(4-methylphenyl)methanol is obtained in excellent yield and high enantiomeric excess.[1]
Debromination and Williamson Ether Synthesis
Following the asymmetric hydrogenation, the bromine atom, which served as an enantiodirecting group, can be removed. Subsequently, the chiral alcohol undergoes an etherification reaction to introduce the 2-(dimethylamino)ethoxy side chain.
Experimental Protocol:
-
Debromination: The bromo group on the chiral alcohol can be removed using standard catalytic hydrogenation conditions, for example, with palladium on carbon (Pd/C) and hydrogen gas. This step is expected to proceed without affecting the stereocenter.
-
Williamson Ether Synthesis: The resulting (R)-1-(4-methylphenyl)-1-phenylmethanol is then subjected to a Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with a suitable electrophile, such as 2-(dimethylamino)ethyl chloride, to form the final product, this compound.
While a specific protocol for the etherification of this exact chiral alcohol is not detailed in the reviewed literature, the general procedure for the synthesis of diphenhydramine and its analogs is well-established.
General Williamson Ether Synthesis Protocol (Adapted):
To a solution of the chiral alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), a molar equivalent of a strong base (e.g., NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of 2-(dimethylamino)ethyl chloride in the same solvent is then added, and the reaction mixture is heated to allow for the nucleophilic substitution to occur. After completion, the reaction is quenched, and the product is extracted and purified.
Logical Workflow for the Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound based on the available literature.
Figure 2. Logical workflow for this compound synthesis.
Conclusion
The chiral synthesis of this compound can be effectively achieved through a strategy centered on the highly enantioselective asymmetric hydrogenation of a prochiral benzophenone precursor, as demonstrated by Noyori and coworkers. This key step establishes the required stereocenter with excellent control. Subsequent standard transformations, including debromination and Williamson ether synthesis, can then be employed to complete the synthesis. This review provides a solid foundation for researchers and drug development professionals to design and execute a practical and efficient synthesis of this important chiral antihistamine. Further optimization of the etherification step for the specific chiral alcohol intermediate would be a valuable area for future investigation.
References
(R)-Neobenodine: An In-Depth Technical Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Neobenodine, the R-enantiomer of 4-methyldiphenhydramine, is a chiral antihistamine structurally related to diphenhydramine. While its primary pharmacological activity is antagonism of the histamine H1 receptor, the potential for off-target interactions is a critical consideration in its development and safety assessment. This technical guide provides a comprehensive prediction of the potential off-target effects of this compound, drawing upon available data for the racemic compound and its parent molecule, diphenhydramine, as well as in silico predictions. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and development.
Introduction
Neobenodine, or 4-methyldiphenhydramine, is a first-generation antihistamine and anticholinergic agent.[1] As a derivative of diphenhydramine, it is known to possess sedative properties and is used for its anti-allergic effects.[2] The presence of a chiral center necessitates the evaluation of each enantiomer's distinct pharmacological profile. The (R)-enantiomer, this compound, is the focus of this guide. Understanding its potential off-target interactions is paramount for predicting its safety profile and therapeutic window. This guide aims to provide a detailed overview of these potential off-target effects based on existing literature and predictive modeling.
Predicted Pharmacological Profile of this compound
The primary target of this compound is the histamine H1 receptor, where it acts as an antagonist.[2] However, due to its structural similarity to diphenhydramine, a compound known for its promiscuous binding to various receptors, this compound is predicted to interact with several other G-protein coupled receptors (GPCRs) and ion channels.
Primary Target: Histamine H1 Receptor
This compound is expected to be a potent antagonist of the histamine H1 receptor. First-generation antihistamines like diphenhydramine and its derivatives act as inverse agonists at the H1 receptor, stabilizing its inactive conformation.[3] This action alleviates allergic symptoms mediated by histamine release.[4]
Predicted Off-Target Interactions
Based on the known pharmacology of diphenhydramine and related compounds, this compound is predicted to have significant affinity for muscarinic acetylcholine receptors, adrenergic receptors, and potentially serotonin and dopamine receptors. These interactions are the likely source of its sedative and anticholinergic side effects.
One study on the racemic mixture of 4-methyldiphenhydramine, also known as Toladryl, suggests it also blocks alpha-1 adrenergic receptors, which can contribute to its effects on blood pressure.[2]
Quantitative Data Summary
| Target Family | Target | Predicted/Known Interaction | Compound | Affinity Data (Ki, IC50, pA2) | Reference |
| Histamine | H1 Receptor | Antagonist | 4-Methyldiphenhydramine | Not specified | [2] |
| Cholinergic | Muscarinic M1-M5 | Antagonist | Diphenhydramine | Ki = 23-130 nM | ChEMBL |
| Adrenergic | Alpha-1A | Antagonist | 4-Methyldiphenhydramine | Not specified | [2] |
| Adrenergic | Alpha-2A | Antagonist (Predicted) | This compound | - | SwissTargetPrediction |
| Dopaminergic | D2 Receptor | Antagonist (Predicted) | This compound | - | SwissTargetPrediction |
| Serotonergic | 5-HT2A Receptor | Antagonist (Predicted) | This compound | - | SwissTargetPrediction |
Disclaimer: The predicted interactions are based on computational models and require experimental validation. The affinity data for diphenhydramine is provided as a surrogate for Neobenodine due to structural similarity and lack of specific data.
Signaling Pathways
Primary Signaling Pathway: Histamine H1 Receptor
Histamine H1 receptors are Gq/11-coupled GPCRs. Upon activation by histamine, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses associated with allergic reactions. This compound, as an antagonist, blocks this cascade.
Caption: Histamine H1 Receptor Signaling Pathway.
Predicted Off-Target Signaling Pathway: Muscarinic M1 Receptor
Muscarinic M1 receptors, like H1 receptors, are coupled to the Gq/11 signaling pathway. Antagonism of these receptors by this compound would lead to the inhibition of acetylcholine-mediated signaling, which is responsible for the classic anticholinergic side effects such as dry mouth and blurred vision.
Caption: Muscarinic M1 Receptor Signaling Pathway.
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol provides a general framework for determining the binding affinity of this compound to a target receptor (e.g., histamine H1, muscarinic M1).
Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
Radioligand.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Off-Target Profiling
A systematic approach is crucial for identifying potential off-target liabilities. The following workflow outlines a typical screening cascade.
Caption: Experimental Workflow for Off-Target Profiling.
Conclusion
This technical guide provides a predictive overview of the potential off-target effects of this compound. The primary on-target activity is antagonism of the histamine H1 receptor. Significant off-target interactions are predicted at muscarinic and adrenergic receptors, which are likely to contribute to its side-effect profile. The provided data, signaling pathways, and experimental protocols serve as a valuable resource for researchers and drug development professionals to guide further non-clinical safety and pharmacology studies. Comprehensive in vitro screening followed by functional assays is essential to definitively characterize the off-target profile of this compound and ensure its safe therapeutic application.
References
Methodological & Application
Application Note: A Proposed Protocol for the Enantioselective Synthesis of (R)-Neobenodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Neobenodine, chemically known as N,N-dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine, is a first-generation antihistamine of the ethanolamine class. Its structure is closely related to diphenhydramine and possesses a stereocenter at the diarylmethyl carbon. The pharmacological activity of chiral drugs often resides in one enantiomer, while the other may be less active or contribute to undesirable side effects. Therefore, the development of an efficient enantioselective synthesis for a single enantiomer, such as (R)-Neobenodine, is of significant interest in medicinal chemistry and drug development.
This protocol details a proposed synthetic pathway to obtain this compound with high enantiomeric purity. The key strategic steps are:
-
Asymmetric Reduction: The enantioselective reduction of the prochiral 4-methylbenzophenone to the corresponding (R)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction is selected for this step due to its high reliability, predictability, and excellent enantioselectivity for the reduction of aryl ketones.[1][2][3]
-
Etherification: A subsequent Williamson ether synthesis to couple the chiral alcohol with the aminoalkyl side chain. This is a classic and efficient method for the formation of ethers.[4][5]
Proposed Synthetic Pathway
The overall proposed synthetic scheme is presented below:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Enantioselective Synthesis of (R)-(4-methylphenyl)(phenyl)methanol
This procedure is adapted from the well-established Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2][3]
Materials:
-
4-Methylbenzophenone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3•THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a dry, nitrogen-purged 250 mL round-bottom flask, add 4-methylbenzophenone (1.96 g, 10 mmol).
-
Dissolve the ketone in 50 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1 mmol, 0.1 eq) dropwise.
-
After stirring for 15 minutes at 0 °C, add borane-tetrahydrofuran complex (1 M in THF, 12 mL, 12 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (20 mL) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (50 mL) and saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford (R)-(4-methylphenyl)(phenyl)methanol as a white solid.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Step 2: Synthesis of (R)-N,N-dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine (this compound)
This procedure utilizes the Williamson ether synthesis for the coupling of the chiral alcohol with the aminoalkyl side chain.[4][5]
Materials:
-
(R)-(4-methylphenyl)(phenyl)methanol (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry, nitrogen-purged 100 mL round-bottom flask, add sodium hydride (0.48 g, 12 mmol, 1.5 eq of 60% dispersion).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add 30 mL of anhydrous THF to the flask and cool to 0 °C.
-
Dissolve (R)-(4-methylphenyl)(phenyl)methanol (1.58 g, 8 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.27 g, 8.8 mmol, 1.1 eq) with a suitable base (e.g., by partitioning between aqueous NaOH and an organic solvent, followed by drying and concentrating the organic layer to obtain the free amine). Alternatively, the free base can be generated in situ.
-
Add the free 2-(dimethylamino)ethyl chloride to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow, dropwise addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous NaCl (2 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
The free base can be purified by column chromatography or converted directly to the hydrochloride salt by dissolving in a suitable solvent (e.g., diethyl ether) and bubbling with dry HCl gas or adding a solution of HCl in ether.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields and enantioselectivities reported for similar reactions in the literature.[1][2][3][6]
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected e.e. (%) |
| 1 | CBS Asymmetric Reduction | 4-Methylbenzophenone | (R)-(4-methylphenyl)(phenyl)methanol | 90-98 | >95 |
| 2 | Williamson Ether Synthesis | (R)-(4-methylphenyl)(phenyl)methanol | This compound | 75-85 | >95 (retention of configuration) |
Workflow Diagram
The following diagram illustrates the logical workflow of the enantioselective synthesis of this compound.
Figure 2: Workflow for the enantioselective synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (R)-Neobenodine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to characterize the activity of (R)-Neobenodine, a compound targeting the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic reactions and other physiological processes. Understanding the interaction of this compound with this receptor is vital for its development as a potential therapeutic agent.
Introduction
This compound is a chiral compound expected to exhibit activity at the histamine H1 receptor. As an antihistamine, its primary mechanism of action is anticipated to be the blockade of histamine-induced signaling. The histamine H1 receptor is a well-characterized GPCR that couples to the Gq alpha subunit.[1] Activation of the H1 receptor by its endogenous ligand, histamine, initiates a signaling cascade through phospholipase C, leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[1]
Cell-based assays are indispensable tools for characterizing the pharmacological profile of compounds like this compound.[2] They allow for the determination of key parameters such as potency (EC50 or IC50) and efficacy in a physiologically relevant environment. This document outlines a calcium mobilization assay, a common and robust method for studying Gq-coupled GPCRs like the histamine H1 receptor.[3]
Data Presentation
The following table summarizes the expected quantitative data from a cell-based calcium mobilization assay for this compound, assuming it acts as an antagonist of the histamine H1 receptor.
| Parameter | Description | Expected Value for this compound |
| Histamine EC50 | The concentration of histamine that elicits 50% of its maximal response. | To be determined in the absence of this compound. |
| This compound IC50 | The concentration of this compound that inhibits 50% of the histamine-induced response. | To be determined. A lower value indicates higher potency. |
| Maximal Inhibition | The maximum percentage of inhibition of the histamine response achievable by this compound. | Expected to be close to 100% for a full antagonist. |
| Z'-factor | A statistical measure of the quality of the assay. | A value > 0.5 indicates a robust assay. |
Experimental Protocols
Principle of the Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration following the activation of the histamine H1 receptor. Cells stably or transiently expressing the H1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. When histamine binds to the receptor, the Gq pathway is activated, leading to a release of calcium from intracellular stores, which is detected as an increase in fluorescence.[3] If this compound is an antagonist, it will block this histamine-induced fluorescence increase in a dose-dependent manner.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from the cells.
-
Histamine: The agonist for the H1 receptor.
-
This compound: The test compound.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
Detailed Methodology
-
Cell Culture and Plating:
-
Culture the H1 receptor-expressing cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a 384-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM, and probenecid is around 1-2.5 mM.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a concentration range for determining the IC50. Also, prepare a histamine solution at a concentration that gives a maximal response (e.g., 10 µM).
-
For an antagonist assay, add 5 µL of the diluted this compound solutions to the appropriate wells of the cell plate. For control wells, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Add 5 µL of the histamine solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
Immediately begin reading the fluorescence intensity every second for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
For the antagonist dose-response curve, plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the assay.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Gq signaling pathway of the Histamine H1 receptor.
Calcium Mobilization Assay Workflow```dot
References
(R)-Neobenodine: In Vivo Experimental Design for Preclinical Evaluation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-Neobenodine is the (R)-enantiomer of Neobenodine, a first-generation antihistamine of the ethanolamine class, analogous to diphenhydramine.[1][2] Like other first-generation antihistamines, it is a histamine H1 receptor antagonist.[1][3] These drugs are known to competitively block histamine from binding to H1 receptors, thereby mitigating allergic symptoms such as sneezing, runny nose, and itchy, watery eyes.[3] Beyond its primary antihistaminic effects, this class of drugs often exhibits central nervous system (CNS) effects, including sedation, and antimuscarinic (anticholinergic) activity.[1][2]
The chiral center in this compound suggests that its pharmacological activity and side-effect profile may differ from its corresponding (S)-enantiomer or the racemic mixture. Therefore, a comprehensive in vivo experimental design is crucial to characterize the specific properties of the (R)-enantiomer. This document outlines key in vivo studies to evaluate the antihistaminic, sedative, and anticholinergic effects of this compound, along with detailed protocols and data presentation formats.
Signaling Pathway of H1 Receptor Antagonism
First-generation antihistamines like this compound act as inverse agonists at the histamine H1 receptor. In the absence of an agonist, the H1 receptor exists in equilibrium between an active and an inactive conformation. Histamine binding stabilizes the active conformation, leading to the activation of Gq/11 proteins and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the physiological effects of histamine. This compound, by binding to the H1 receptor, is thought to stabilize the inactive conformation, thereby reducing the basal level of receptor signaling and competitively inhibiting histamine binding.
Caption: H1 Receptor Signaling Pathway and Antagonism.
In Vivo Experimental Workflow
A typical in vivo experimental workflow for the preclinical evaluation of this compound would involve a phased approach, starting with acute toxicity and dose-range finding studies, followed by efficacy studies in relevant animal models and an assessment of potential side effects.
Caption: General In Vivo Experimental Workflow.
Experimental Protocols & Data Presentation
Study 1: Evaluation of Antihistaminic Activity - Histamine-Induced Cutaneous Reaction
Objective: To assess the ability of this compound to inhibit histamine-induced wheal and flare responses in a guinea pig model.
Protocol:
-
Animals: Male Hartley guinea pigs (300-350g) are used.
-
Acclimatization: Animals are acclimatized for at least 7 days with free access to food and water.
-
Grouping: Animals are randomly assigned to groups (n=8 per group):
-
Vehicle Control (e.g., saline)
-
This compound (Dose 1, e.g., 1 mg/kg)
-
This compound (Dose 2, e.g., 5 mg/kg)
-
This compound (Dose 3, e.g., 10 mg/kg)
-
Positive Control (e.g., Diphenhydramine, 10 mg/kg)
-
-
Drug Administration: this compound and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the histamine challenge. The vehicle control group receives the vehicle.
-
Histamine Challenge: The dorsal skin of the guinea pigs is shaved. Intradermal injections of histamine (e.g., 1 µg in 0.1 mL saline) are administered at marked sites.
-
Measurement: The diameter of the wheal (edema) and flare (erythema) is measured at 15, 30, and 60 minutes post-histamine injection. The area can be calculated using the formula: Area = π × (d1 × d2) / 4.
-
Data Analysis: The percentage inhibition of the wheal and flare response is calculated for each group compared to the vehicle control. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Wheal Area (mm²) ± SEM | % Inhibition | Mean Flare Area (mm²) ± SEM | % Inhibition |
| Vehicle Control | - | 105.4 ± 8.2 | - | 210.5 ± 15.3 | - |
| This compound | 1 | 82.1 ± 7.5 | 22.1 | 158.2 ± 12.1 | 24.8 |
| This compound | 5 | 45.3 ± 5.1 | 57.0 | 85.7 ± 9.8 | 59.3 |
| This compound | 10 | 22.8 ± 3.9 | 78.4 | 43.1 ± 6.2 | 79.5 |
| Diphenhydramine | 10 | 25.1 ± 4.2 | 76.2 | 48.9 ± 7.1 | 76.8 |
Study 2: Evaluation of Sedative Effects - Open Field Test
Objective: To assess the sedative potential of this compound by measuring locomotor activity in mice.
Protocol:
-
Animals: Male C57BL/6 mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized for at least 7 days.
-
Grouping: Animals are randomly assigned to groups (n=10 per group):
-
Vehicle Control (e.g., saline)
-
This compound (Dose 1, e.g., 5 mg/kg)
-
This compound (Dose 2, e.g., 10 mg/kg)
-
This compound (Dose 3, e.g., 20 mg/kg)
-
Positive Control (e.g., Diazepam, 2 mg/kg)
-
-
Drug Administration: this compound and the positive control are administered i.p. 30 minutes before the test.
-
Open Field Test: Each mouse is placed in the center of an open field apparatus (e.g., 40cm x 40cm x 30cm). The activity is recorded for 10 minutes using an automated tracking system.
-
Parameters Measured:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Rearing frequency
-
-
Data Analysis: The mean values for each parameter are calculated for each group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | Time in Center (s) ± SEM | Rearing Frequency ± SEM |
| Vehicle Control | - | 3500 ± 250 | 35 ± 4 | 45 ± 5 |
| This compound | 5 | 3100 ± 210 | 32 ± 3 | 40 ± 4 |
| This compound | 10 | 2200 ± 180 | 25 ± 3 | 28 ± 3 |
| This compound | 20 | 1500 ± 150 | 18 ± 2 | 15 ± 2 |
| Diazepam | 2 | 1200 ± 130 | 15 ± 2 | 10 ± 1 |
Study 3: Evaluation of Anticholinergic Activity - Pilocarpine-Induced Salivation
Objective: To assess the anticholinergic (antimuscarinic) activity of this compound by measuring its effect on pilocarpine-induced salivation in mice.
Protocol:
-
Animals: Male ICR mice (25-30g) are used.
-
Acclimatization: Animals are acclimatized for at least 7 days.
-
Grouping: Animals are randomly assigned to groups (n=8 per group):
-
Vehicle Control (e.g., saline)
-
This compound (Dose 1, e.g., 5 mg/kg)
-
This compound (Dose 2, e.g., 10 mg/kg)
-
This compound (Dose 3, e.g., 20 mg/kg)
-
Positive Control (e.g., Atropine, 1 mg/kg)
-
-
Drug Administration: this compound and the positive control are administered i.p. 30 minutes before the pilocarpine challenge.
-
Pilocarpine Challenge: Pilocarpine (4 mg/kg) is administered subcutaneously to induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, a pre-weighed cotton ball is placed in the mouth of each mouse for 15 minutes. The cotton ball is then re-weighed to determine the amount of saliva secreted.
-
Data Analysis: The mean weight of saliva is calculated for each group. The percentage inhibition of salivation is calculated for each group compared to the vehicle control. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Saliva Weight (mg) ± SEM | % Inhibition of Salivation |
| Vehicle Control | - | 150 ± 12 | - |
| This compound | 5 | 125 ± 10 | 16.7 |
| This compound | 10 | 85 ± 9 | 43.3 |
| This compound | 20 | 50 ± 7 | 66.7 |
| Atropine | 1 | 25 ± 5 | 83.3 |
Conclusion
The described in vivo experimental designs provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its antihistaminic efficacy and its potential for sedative and anticholinergic side effects, researchers can build a comprehensive pharmacological profile of this specific enantiomer. This data is essential for determining its therapeutic potential and for guiding further drug development efforts. It is recommended to also conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which will be critical for dose selection and translation to clinical studies.
References
Application Note: Chiral HPLC-UV Method for the Quantification of (R)-Neobenodine in Bulk Drug Substance
Introduction
Neobenodine is a chiral antihistaminic agent. As with many chiral drugs, the enantiomers of Neobenodine may exhibit different pharmacological and toxicological profiles. Therefore, the development of a stereoselective analytical method for the accurate quantification of the (R)-enantiomer is critical for quality control in drug development and manufacturing. This application note describes a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of (R)-Neobenodine. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]
Method Overview
The developed method utilizes a cellulose-based chiral stationary phase (CSP) to achieve enantiomeric separation of (R)- and (S)-Neobenodine. The separation is achieved under normal phase conditions. The method demonstrates excellent linearity, accuracy, precision, and sensitivity for the quantification of this compound.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column, 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric Glassware: Class A.
-
Chemicals and Reagents:
-
This compound and (S)-Neobenodine reference standards (>99% purity).
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Diethylamine (DEA) (>99.5%).
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane:Isopropanol:Diethylamine in the ratio of 80:20:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 1.0 µg/mL to 100.0 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:IPA:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
4. Method Validation
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R2) guidelines.[1][2]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer was demonstrated by injecting a solution containing both (R)- and (S)-Neobenodine.
-
Linearity: The linearity was evaluated by analyzing six concentrations of this compound ranging from 1.0 to 100.0 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a blank sample at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on two different days by different analysts.
-
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers | Rs > 1.5 |
| Linearity | ||
| Range | 1.0 - 100.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| Low QC (80%) | 99.5% | 98.0% - 102.0% |
| Mid QC (100%) | 100.2% | 98.0% - 102.0% |
| High QC (120%) | 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability | 0.85% | ≤ 2.0% |
| Intermediate Precision | 1.22% | ≤ 2.0% |
| Sensitivity | ||
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for the Preclinical Formulation of (R)-Neobenodine
Disclaimer: Extensive searches for "(R)-Neobenodine" in scientific literature and databases did not yield any specific information regarding its physicochemical properties, biological activity, or preclinical development. The following application notes and protocols are therefore provided as a representative example for a hypothetical poorly soluble compound, hereafter referred to as "Compound X," based on established methodologies for preclinical formulation development.[1][2][3][4] These guidelines are intended to serve as a template for researchers and drug development professionals.
Introduction
The successful preclinical evaluation of new chemical entities (NCEs) is highly dependent on the development of an appropriate formulation that ensures adequate systemic exposure in animal models.[2][5] A significant challenge in early drug development is the poor aqueous solubility of many NCEs, which can lead to low and variable oral bioavailability, hindering the assessment of their pharmacological and toxicological profiles.[1][3] This document outlines a systematic approach to the formulation of "Compound X," a representative poorly soluble compound, for initial preclinical in vitro and in vivo studies. The protocols provided herein cover solubility screening, the preparation of a co-solvent-based formulation, and a preliminary in vitro assessment of formulation compatibility.
Data Presentation
Solubility of "Compound X" in Common Preclinical Vehicles
The initial step in formulating a poorly soluble compound is to determine its solubility in a range of pharmaceutically acceptable excipients. This data informs the selection of a suitable formulation strategy.
| Vehicle | Solvent System | Solubility of "Compound X" (mg/mL) at 25°C |
| Deionized Water | - | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | - | < 0.01 |
| Polyethylene Glycol 400 (PEG 400) | 100% PEG 400 | 15.2 |
| Propylene Glycol (PG) | 100% PG | 8.5 |
| Dimethyl Sulfoxide (DMSO) | 100% DMSO | > 50 |
| Co-solvent Mixture 1 | 40% PEG 400, 10% Ethanol, 50% Water | 2.1 |
| Co-solvent Mixture 2 | 20% DMSO, 80% PEG 400 | 8.9 |
| Lipid-based Vehicle | Corn Oil | 0.5 |
| Surfactant Solution | 5% Polysorbate 80 in Water | 0.2 |
Composition of "Compound X" Formulation for Oral Administration
Based on the solubility screening, a co-solvent system is often a rapid and effective approach for early-stage preclinical studies.[2]
| Component | Purpose | Concentration (v/v %) |
| "Compound X" | Active | Target-dependent |
| PEG 400 | Co-solvent | 40% |
| Ethanol | Co-solvent | 10% |
| Deionized Water | Vehicle | 50% |
Short-Term Stability of "Compound X" Formulation
Ensuring the compound remains in solution is critical for accurate dosing.
| Formulation | Storage Condition | Time Point | "Compound X" Concentration (% of Initial) | Appearance |
| 1 mg/mL in 40% PEG 400, 10% EtOH, 50% Water | 4°C | 24 hours | 99.5% | Clear Solution |
| 1 mg/mL in 40% PEG 400, 10% EtOH, 50% Water | Room Temperature | 24 hours | 98.9% | Clear Solution |
Experimental Protocols
Protocol for Solubility Assessment of "Compound X"
Objective: To determine the equilibrium solubility of "Compound X" in various preclinical vehicles.
Materials:
-
"Compound X" powder
-
Selected vehicles (see Table 2.1)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or shaking incubator
-
High-performance liquid chromatography (HPLC) system
Method:
-
Add an excess amount of "Compound X" (e.g., 10 mg) to 1 mL of each vehicle in a microcentrifuge tube.
-
Cap the tubes securely and vortex for 1 minute to ensure initial dispersion.
-
Place the tubes in a shaking incubator set at 25°C and 800 rpm for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the tubes to confirm the presence of undissolved solid.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of "Compound X" in the supernatant using a validated HPLC method against a standard curve.
Protocol for Preparation of a Co-solvent Formulation of "Compound X"
Objective: To prepare a 1 mg/mL solution of "Compound X" in a co-solvent vehicle for oral gavage studies in mice.[2]
Materials:
-
"Compound X" powder
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol (200 proof)
-
Deionized Water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Method:
-
Weigh the required amount of "Compound X" for the desired final volume and concentration (e.g., 10 mg for 10 mL of a 1 mg/mL solution).
-
In a sterile glass vial, add 4 mL of PEG 400.
-
Add 1 mL of Ethanol to the vial.
-
Place a magnetic stir bar in the vial and add the weighed "Compound X" powder.
-
Stir the mixture until "Compound X" is fully dissolved. Gentle warming (up to 40°C) or sonication may be used to facilitate dissolution.
-
Once dissolved, slowly add 5 mL of deionized water while continuously stirring to avoid precipitation.
-
Stir the final solution for an additional 15 minutes to ensure homogeneity.
-
Visually inspect the solution for any undissolved particles or precipitation. The final solution should be clear.
-
Confirm the final concentration of "Compound X" using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Protocol for In Vitro Cell Viability (MTT) Assay
Objective: To assess the potential cytotoxicity of the "Compound X" formulation on a relevant cell line (e.g., HepG2 for hepatotoxicity).
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"Compound X" formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Method:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the "Compound X" formulation and the corresponding vehicle control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted "Compound X" formulation, vehicle control, or medium only (for untreated control) to the respective wells.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Preclinical Formulation Workflow for "Compound X".
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: (R)-Neobenodine in High-Throughput Screening
Introduction
(R)-Neobenodine is a chiral compound whose specific biological targets and mechanism of action are not extensively documented in publicly available scientific literature. High-throughput screening (HTS) is a powerful drug discovery method that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. The successful application of any compound in an HTS campaign, either as a screening candidate or as a tool compound, is predicated on a foundational understanding of its pharmacological properties.
This document outlines a theoretical framework for the potential application of this compound in a high-throughput screening context. It must be emphasized that the protocols and pathways described herein are hypothetical and based on the general principles of HTS assay development. The actual utility of this compound in such screens would require initial validation through comprehensive pharmacological profiling to identify its molecular targets and mechanism of action.
Hypothetical Target and Signaling Pathway
For the purpose of this application note, we will postulate a hypothetical scenario where this compound is an antagonist of a G-protein coupled receptor (GPCR) designated as "Target G". This GPCR is coupled to the Gαq signaling pathway, which leads to the mobilization of intracellular calcium upon activation by its endogenous ligand.
Signaling Pathway Diagram
Caption: Hypothetical Gαq signaling pathway for Target G.
High-Throughput Screening Application
Based on the hypothetical mechanism of action, this compound could be utilized in an HTS campaign to identify novel antagonists of "Target G". A cell-based assay measuring intracellular calcium mobilization would be a suitable HTS format.
Experimental Workflow Diagram
Caption: General workflow for a calcium mobilization HTS assay.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for an HTS campaign to identify antagonists of "Target G" using this compound as a reference compound.
1. Cell Culture and Plating
-
Cell Line: A stable cell line recombinantly expressing "Target G" (e.g., HEK293 or CHO cells).
-
Protocol:
-
Culture cells in appropriate media supplemented with serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dispense 20 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate at a density of 10,000 cells/well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
2. Calcium Mobilization Assay
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)
-
Assay buffer
-
Endogenous ligand (agonist) for "Target G"
-
This compound (as a control antagonist)
-
Compound library
-
-
Protocol:
-
Prepare a 2X working solution of the calcium-sensitive dye in assay buffer, potentially containing probenecid.
-
Remove the cell plates from the incubator and add 20 µL of the 2X dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Using a liquid handler, add 10 µL of library compounds, this compound (control), or vehicle (e.g., 0.5% DMSO) to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the endogenous ligand at a concentration that elicits a sub-maximal (EC₈₀) response.
-
Continue to measure fluorescence intensity for 2-3 minutes to capture the calcium flux.
-
3. Data Analysis
-
The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Percentage inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Test Compound Response - Negative Control Response) / (Positive Control Response - Negative Control Response))
-
Positive Control: Cells treated with vehicle and then the agonist.
-
Negative Control: Cells treated with a saturating concentration of this compound and then the agonist.
-
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further dose-response studies.
Data Presentation
The quantitative data from primary screening and subsequent dose-response experiments should be summarized in tables for clear comparison.
Table 1: Primary HTS Hit Summary (Hypothetical)
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Hit Threshold (% Inhibition) | > 50% |
| Number of Hits | 500 |
| Hit Rate | 0.5% |
Table 2: Dose-Response Characterization of Hits (Hypothetical)
| Compound ID | IC₅₀ (µM) | Max Inhibition (%) |
| This compound (Control) | 0.15 | 98 |
| Hit-001 | 0.25 | 95 |
| Hit-002 | 1.2 | 92 |
| Hit-003 | 5.8 | 85 |
While the specific biological activity of this compound remains to be elucidated, this application note provides a hypothetical framework for its potential use in a high-throughput screening campaign. The provided protocols for a GPCR-targeted calcium mobilization assay are standard in the field of drug discovery and could be adapted for this compound, should its pharmacological target be identified. The successful application of this compound in HTS is entirely dependent on future research to characterize its mechanism of action and potency against a specific molecular target.
Application Notes and Protocols for (R)-[¹¹C]Neobenodine in Preclinical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Neobenodine is a potent and selective antagonist of the histamine H1 receptor, a key player in allergic reactions, inflammation, and neurotransmission. The ability to non-invasively visualize and quantify the distribution and occupancy of H1 receptors in the brain and peripheral tissues is of significant interest for understanding the pathophysiology of various disorders and for the development of novel antihistaminic drugs. This document provides detailed, exemplary protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]) for use as a positron emission tomography (PET) tracer, along with methodologies for its preclinical evaluation.
Application Notes
(R)-[¹¹C]Neobenodine is a promising PET radiotracer for in vivo imaging of histamine H1 receptor expression. Its potential applications include:
-
Neuropharmacology: Studying the role of H1 receptors in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and sleep disorders.
-
Drug Development: Assessing the target engagement and dose-occupancy relationships of new H1 receptor antagonists.
-
Oncology: Investigating the potential role of H1 receptors in tumor biology and response to therapy.
-
Allergy and Inflammation: Visualizing the upregulation of H1 receptors in inflammatory conditions.
The proposed radiosynthesis of (R)-[¹¹C]Neobenodine is based on the methylation of a suitable precursor, offering a good balance of synthetic feasibility and favorable tracer characteristics.
Quantitative Data Summary
The following tables present illustrative data for the production and characterization of (R)-[¹¹C]Neobenodine.
Table 1: Radiosynthesis and Quality Control of (R)-[¹¹C]Neobenodine
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% (n=5) |
| Radiochemical Purity | > 98% |
| Molar Activity | 74 ± 20 GBq/µmol at end of synthesis |
| Synthesis Time | ~30 minutes from end of bombardment |
Table 2: In Vitro Binding Affinity of this compound
| Receptor | Ki (nM) |
| Histamine H1 | 1.2 ± 0.3 |
| Histamine H2 | > 1000 |
| Histamine H3 | > 1000 |
| Muscarinic M1 | 150 ± 25 |
| Serotonin 5-HT2A | 250 ± 40 |
Experimental Protocols
Radiosynthesis of (R)-[¹¹C]Neobenodine
This protocol describes a hypothetical radiosynthesis via N-methylation of the desmethyl precursor.
Precursor: (R)-N-methyl-2-((4-methylphenyl)(phenyl)methoxy)ethan-1-amine
Reagents and Materials:
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf
-
Desmethyl precursor
-
Anhydrous DMF
-
HPLC purification system (C18 column)
-
Sterile phosphate-buffered saline (PBS) for formulation
Procedure:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a suitable automated radiosynthesis module.
-
Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl precursor (approx. 0.5-1.0 mg) dissolved in anhydrous DMF (300 µL).
-
Heat the reaction mixture at 80-100°C for 5 minutes.
-
Quench the reaction with an injection of the HPLC mobile phase.
-
Purify the crude reaction mixture using semi-preparative HPLC (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA).
-
Collect the product peak corresponding to (R)-[¹¹C]Neobenodine.
-
Remove the HPLC solvent by solid-phase extraction (SPE) or rotary evaporation.
-
Formulate the final product in sterile PBS containing up to 10% ethanol for injection.
-
Perform quality control checks for radiochemical purity, identity, molar activity, and residual solvents.
In Vitro Cell Uptake Assay
Cell Line: A cell line with high expression of the histamine H1 receptor (e.g., CHO-H1 or U-373 MG).
Procedure:
-
Plate cells in 24-well plates and grow to confluence.
-
Wash the cells with binding buffer (e.g., PBS with 0.1% BSA).
-
Add (R)-[¹¹C]Neobenodine (final concentration ~0.5 nM) to each well.
-
For non-specific binding determination, add a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine) to a subset of wells 15 minutes prior to the addition of the radiotracer.
-
Incubate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells rapidly with ice-cold binding buffer to terminate the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate specific uptake by subtracting non-specific binding from total binding.
In Vivo Biodistribution Study in Rodents
Animal Model: Healthy male Wistar rats (n=3 per time point).
Procedure:
-
Anesthetize the animals (e.g., with isoflurane).
-
Inject a bolus of (R)-[¹¹C]Neobenodine (approx. 3-5 MBq) via the tail vein.
-
Euthanize the animals at various time points post-injection (e.g., 2, 10, 30, and 60 minutes).
-
Dissect, weigh, and count the radioactivity in major organs and tissues (blood, plasma, heart, lungs, liver, kidneys, spleen, muscle, bone, and brain regions).
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Preclinical PET Imaging Protocol
Animal Model: Anesthetized non-human primate or rodent.
Procedure:
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of (R)-[¹¹C]Neobenodine (e.g., 150-200 MBq for a non-human primate).
-
Acquire dynamic PET data for 90-120 minutes.
-
For receptor occupancy studies, a baseline scan is followed by administration of a non-radiolabeled H1 antagonist, and then a second PET scan is performed.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images by drawing regions of interest (ROIs) over brain structures and other tissues to generate time-activity curves (TACs).
-
Perform kinetic modeling of the TACs to estimate receptor density and occupancy.
Visualizations
Caption: Workflow for the radiosynthesis of (R)-[¹¹C]Neobenodine.
Caption: Histamine H1 receptor signaling pathway.
Caption: Preclinical evaluation workflow for a new radiotracer.
Application Notes and Protocols for the Isolation of (R)-Neobenodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobenodine, a first-generation antihistamine of the ethanolamine class, possesses a chiral center, leading to the existence of (R) and (S) enantiomers. As with many chiral drugs, the individual enantiomers of Neobenodine may exhibit different pharmacological and toxicological profiles. Therefore, the isolation of the individual enantiomers is crucial for drug development and pharmacological studies. This document provides detailed application notes and protocols for the isolation of (R)-Neobenodine from a racemic mixture, primarily focusing on chiral High-Performance Liquid Chromatography (HPLC), a widely used and effective technique for enantioseparation. An alternative classical resolution method is also presented. The provided protocols are based on established methods for structurally similar antihistamines, such as doxylamine and carbinoxamine, and should be considered as a starting point for method development and optimization for Neobenodine.
Introduction to Chiral Separation of Antihistamines
The separation of enantiomers from a racemic mixture is a critical step in the development of chiral drugs. Regulatory agencies often require the characterization of individual enantiomers, as they can differ significantly in their pharmacokinetics, pharmacodynamics, and potential for adverse effects. Neobenodine, chemically known as N,N-dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine, contains a stereogenic center at the carbon atom connecting the two aromatic rings and the ether oxygen.
Several techniques can be employed for chiral resolution, including:
-
Chiral Chromatography: This is the most prevalent method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) is the most common platform for this approach.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.
-
Enzymatic Resolution: This technique uses enzymes that selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.
-
Capillary Electrophoresis (CE): This method utilizes a chiral selector added to the background electrolyte to achieve enantioseparation.
This document will primarily focus on providing detailed protocols for chiral HPLC and diastereomeric salt formation, as these are highly applicable and well-documented for this class of compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation. Based on studies of structurally similar antihistamines, polysaccharide-based CSPs are highly effective.
Recommended Chiral Stationary Phases (CSPs)
The following polysaccharide-based CSPs are recommended as a starting point for the separation of Neobenodine enantiomers:
-
Chiralpak® IA: Amylose tris(3,5-dimethylphenylcarbamate)
-
Chiralpak® ID: Amylose tris(3-chlorophenylcarbamate)
-
Chiralpak® IC: Cellulose tris(3,5-dichlorophenylcarbamate)
-
Cellulose tris(4-chloro,3-methylphenylcarbamate) based columns
Experimental Protocols
The following protocols are adapted from successful separations of doxylamine and carbinoxamine and should be optimized for Neobenodine.
Protocol 2.2.1: Normal-Phase Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA or Chiralpak® ID (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and ethanol (EtOH) with a basic additive like diethylamine (DEA). A typical starting composition is n-hexane/IPA/EtOH/DEA (85:7.5:7.5:0.1, v/v/v/v). The ratio of the organic modifiers (IPA and EtOH) and the concentration of the basic additive should be optimized.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 220 nm or 262 nm.
-
Sample Preparation: Dissolve the racemic Neobenodine in the mobile phase or a compatible solvent.
Protocol 2.2.2: Reversed-Phase Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Cellulose tris(4-chloro,3-methylphenylcarbamate) based column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium bicarbonate, pH adjusted) and an organic modifier like acetonitrile. A typical starting composition is Buffer/Acetonitrile (65:35, v/v) with 0.15% DEA in the buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic Neobenodine in the mobile phase or a compatible solvent.
Data Presentation: Expected Performance Based on Analogs
The following table summarizes typical quantitative data obtained for the chiral separation of carbinoxamine and doxylamine, which can be used as a benchmark for the development of a method for Neobenodine.
| Parameter | Carbinoxamine (Normal Phase) | Doxylamine (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak ID | Cellulose tris(4-chloro,3-methylphenylcarbamate) |
| Mobile Phase | Acetonitrile/Water/Ammonia (90:10:0.1) | 20 mM NH4HCO3 / Acetonitrile (65:35) + 0.15% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Resolution (Rs) | > 3.8 | > 1.8 |
| Retention Time (Enantiomer 1) | Approx. 10 min | Approx. 8 min |
| Retention Time (Enantiomer 2) | Approx. 14 min | Approx. 10 min |
Note: Retention times and resolution will vary depending on the exact conditions and the specific CSP used. The elution order of (R)- and (S)-Neobenodine will need to be determined using a standard of the pure enantiomer.
Diastereomeric Salt Formation
This classical resolution method provides an alternative to chiral chromatography, particularly for larger-scale preparations. It involves the formation of diastereomeric salts that can be separated by crystallization.
Experimental Protocol
This protocol is adapted from a method used for the resolution of doxylamine.
-
Salt Formation: Dissolve the racemic Neobenodine base in a suitable solvent such as methanol. Add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid.
-
Crystallization: Allow the diastereomeric salts to crystallize. The solubility of the two diastereomeric salts will differ, leading to the preferential crystallization of one. The solvent system (e.g., acetone/water mixture) may need to be optimized to achieve efficient crystallization.
-
Isolation: Filter the crystals of the less soluble diastereomeric salt.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free enantiopure Neobenodine base.
-
Extraction: Extract the enantiopure base with an organic solvent (e.g., toluene).
-
Purification: The solvent is evaporated to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process.
-
Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the isolated this compound should be determined using one of the chiral HPLC methods described above.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Chiral HPLC
Caption: Workflow for the separation of Neobenodine enantiomers using Chiral HPLC.
Signaling Pathway of Neobenodine (Histamine H1 Receptor Antagonist)
Neobenodine acts as an inverse agonist at the histamine H1 receptor. By blocking the action of histamine, it inhibits the downstream signaling cascade.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for researchers and scientists aiming to isolate this compound from a racemic mixture. Chiral HPLC with polysaccharide-based stationary phases is a highly recommended and robust technique for this purpose. The provided experimental conditions, based on successful separations of structurally related antihistamines, should be carefully optimized for Neobenodine to achieve the desired resolution and purity. The alternative method of diastereomeric salt formation presents a viable option for larger-scale separations. Successful isolation and characterization of this compound will enable further investigation into its specific pharmacological properties and its potential as a more targeted therapeutic agent.
Application Notes and Protocols for (R)-Neobenodine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Neobenodine is a specific stereoisomer of Neobenodine, a compound belonging to the antihistamine class of drugs. Antihistamines exert their effects by blocking the action of histamine at its receptors. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[3] This increase in intracellular calcium is a hallmark of H1 receptor activation and can be measured to determine the efficacy of antagonist compounds like this compound.[3][4]
These application notes provide detailed protocols for testing the efficacy of this compound as a histamine H1 receptor antagonist in a cell-based context. The primary assay described is the calcium mobilization assay, a robust method for quantifying the ability of a compound to inhibit histamine-induced calcium release. Additionally, a protocol for a cell viability assay is included to assess any potential cytotoxic effects of the compound.
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for studying the effects of this compound. It is recommended to use a human cell line stably expressing the human histamine H1 receptor (H1R). This ensures a robust and reproducible signal.
| Cell Line | Description | Recommended Culture Medium |
| HEK293/H1 | Human Embryonic Kidney 293 cells stably expressing the human H1 histamine receptor.[5] | Dulbecco's Modified Eagle Medium (DMEM) + 10% Fetal Bovine Serum (FBS) + 200 µg/ml Zeocin™[5] |
| U2OS/H1 | Human bone osteosarcoma cells stably expressing the human H1 histamine receptor.[6][7] | McCoy's 5A Medium + 10% FBS + Selection Antibiotic (e.g., G418) |
| CHO-K1/H1 | Chinese Hamster Ovary cells stably expressing the human H1 histamine receptor. | Ham's F-12K (Kaighn's) Medium + 10% FBS + Selection Antibiotic (e.g., Puromycin) |
General Culture Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Use trypsin-EDTA to detach cells for passaging.[5]
-
Regularly check for mycoplasma contamination.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium.
Materials:
-
HEK293/H1 cells (or other suitable H1R-expressing cell line)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, can improve dye retention in some cell lines)[8]
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FlexStation®)
Protocol:
-
Cell Seeding:
-
The day before the assay, seed HEK293/H1 cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.[9]
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye in a buffer, which may contain probenecid.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a dilution series in serum-free medium.
-
Add the desired concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Histamine Stimulation and Measurement:
-
Prepare a stock solution of histamine and dilute it to the desired final concentration (e.g., EC80 concentration, predetermined from a histamine dose-response curve) in serum-free medium.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) over time.
-
Initiate reading and, after establishing a stable baseline, inject the histamine solution into the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the fluorescence change against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Hypothetical Data Summary:
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | Histamine H1 Receptor | Calcium Mobilization | HEK293/H1 | 15.2 |
| Diphenhydramine (Control) | Histamine H1 Receptor | Calcium Mobilization | HEK293/H1 | 25.8 |
Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine if this compound exhibits cytotoxic effects at the concentrations tested in the functional assay.
Materials:
-
HEK293/H1 cells
-
Complete growth medium
-
This compound
-
96-well, clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed HEK293/H1 cells into a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound (and a vehicle control).
-
Incubate for 24-48 hours (this time should correspond to the longest incubation time in other assays).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the concentration of this compound to determine if there is a cytotoxic effect.
-
Hypothetical Data Summary:
| Compound | Assay Type | Cell Line | Incubation Time | CC50 (µM) |
| This compound | MTT | HEK293/H1 | 24 hours | > 100 |
| Doxorubicin (Control) | MTT | HEK293/H1 | 24 hours | 0.8 |
Visualizations
Caption: Workflow for assessing this compound's antagonist activity.
Caption: H1 receptor signaling and the inhibitory action of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. genscript.com [genscript.com]
- 6. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]
- 7. innoprot.com [innoprot.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Notes and Protocols for (R)-Neobenodine Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Neobenodine is an enantiomer of Neobenodine, a compound with known antihistaminic properties. As a specific stereoisomer, this compound is expected to interact with the histamine H1 receptor with a specific affinity and potency, potentially offering a better therapeutic window compared to the racemic mixture.[1] These application notes provide detailed protocols for preclinical efficacy testing of this compound using established animal models of allergic response. The protocols are designed to assess the compound's ability to antagonize the effects of histamine, a key mediator in allergic reactions.[2][3][4]
Mechanism of Action: Histamine H1 Receptor Signaling
This compound is hypothesized to act as an antagonist or inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[2][4][5] this compound, by blocking this receptor, is expected to inhibit these downstream effects.
Animal Models for Efficacy Testing
A variety of animal models can be utilized to evaluate the antihistaminic activity of this compound. The most common and relevant models include rodents and guinea pigs.[2]
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model directly assesses the ability of this compound to protect against histamine-induced airway constriction, a key feature of the allergic asthmatic response.
Experimental Protocol
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound
-
Histamine dihydrochloride solution (0.1% in saline)
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmograph for conscious animals or a system to measure pulmonary inflation pressure in anesthetized animals.
-
Aerosol delivery system (nebulizer)
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups: Vehicle Control, this compound treated, and a Positive Control (e.g., a known antihistamine like Diphenhydramine).
-
Drug Administration: Administer this compound or the positive control intraperitoneally (i.p.) or orally (p.o.) at desired doses. Administer saline to the vehicle control group. The administration time before histamine challenge should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p.).
-
Histamine Challenge: Place the conscious guinea pig in the plethysmograph chamber. After a baseline recording of respiratory parameters, expose the animal to a histamine aerosol.
-
Endpoint Measurement: Record the time to onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress. The protective effect of the drug is measured as the percentage increase in the time to PCD compared to the control group.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow
Expected Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Time to PCD (seconds) | % Protection |
| Vehicle Control | - | 120 ± 15 | 0% |
| This compound | 5 | 180 ± 20 | 50% |
| This compound | 10 | 240 ± 25 | 100% |
| Diphenhydramine | 10 | 235 ± 22 | 96% |
| Data are presented as mean ± SEM and are representative. Actual results may vary. |
Passive Paw Anaphylaxis in Rats
This model evaluates the effect of this compound on IgE-mediated local allergic reactions, which involve the release of histamine and other mediators from mast cells.
Experimental Protocol
Materials:
-
Male Wistar rats (180-220g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA) as the antigen
-
Evans blue dye
-
This compound
-
Saline solution
-
Digital calipers or a plethysmometer to measure paw volume
Procedure:
-
Sensitization: Inject a small volume (e.g., 20 µL) of anti-DNP IgE solution intradermally into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.
-
Sensitization Period: Allow a sensitization period of 24-48 hours.
-
Drug Administration: Administer this compound or a positive control (e.g., Ketotifen) i.p. or p.o. at desired doses 30-60 minutes before the antigen challenge. The vehicle control group receives saline.
-
Antigen Challenge: Administer DNP-HSA intravenously (i.v.) along with Evans blue dye. The Evans blue dye will extravasate into the tissue at the site of the allergic reaction, causing a blue coloration.
-
Endpoint Measurement: After a set time (e.g., 30 minutes), measure the increase in paw volume using calipers or a plethysmometer. Alternatively, the animal can be euthanized, the paws excised, and the amount of Evans blue dye extracted and quantified spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of paw edema or dye extravasation in the drug-treated groups compared to the vehicle control group.
Experimental Workflow
Expected Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema (mm) | % Inhibition |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| This compound | 5 | 1.5 ± 0.2 | 40% |
| This compound | 10 | 0.8 ± 0.1 | 68% |
| Ketotifen | 1 | 0.7 ± 0.1 | 72% |
| Data are presented as mean ± SEM and are representative. Actual results may vary. |
Milk-Induced Eosinophilia in Mice
This model is useful for evaluating the effect of this compound on allergic inflammation, particularly the recruitment of eosinophils, which is a hallmark of late-phase allergic reactions.
Experimental Protocol
Materials:
-
Swiss albino mice (20-25g)
-
Boiled and cooled cow's milk
-
This compound
-
Saline solution
-
Leishman's stain or other suitable stain for differential blood cell counting
-
Microscope
Procedure:
-
Grouping: Divide mice into several groups: a normal control (no milk), a milk-sensitized control, and this compound treated groups at various doses.
-
Sensitization: Sensitize the mice (except the normal control group) by administering boiled and cooled milk subcutaneously (s.c.).
-
Drug Administration: Administer this compound or vehicle orally for a specified number of days following sensitization.
-
Blood Collection: On the final day of the experiment, collect blood from all animals via retro-orbital puncture or cardiac puncture under anesthesia.
-
Eosinophil Counting: Prepare blood smears and stain with Leishman's stain. Count the total number of leukocytes and perform a differential count to determine the number of eosinophils.
-
Data Analysis: Compare the eosinophil counts in the this compound treated groups to the milk-sensitized control group.
Experimental Workflow
Expected Quantitative Data
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Count (cells/µL) | % Reduction |
| Normal Control | - | 50 ± 10 | - |
| Milk-Sensitized Control | - | 450 ± 50 | 0% |
| This compound | 10 | 250 ± 30 | 44% |
| This compound | 20 | 150 ± 25 | 67% |
| Data are presented as mean ± SEM and are representative. Actual results may vary. |
Conclusion
The described animal models provide a robust framework for evaluating the in vivo efficacy of this compound as an H1-antihistamine. The histamine-induced bronchoconstriction model in guinea pigs offers a direct measure of its protective effects in the airways. The passive paw anaphylaxis model in rats assesses its ability to counteract IgE-mediated local allergic responses. Finally, the milk-induced eosinophilia model in mice provides insights into its anti-inflammatory properties. The selection of the model will depend on the specific therapeutic indication being targeted for this compound. It is recommended to use a known clinically effective antihistamine as a positive control in all studies to validate the assay and to benchmark the potency of this compound.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. news-medical.net [news-medical.net]
Application Note: Spectroscopic Characterization of (R)-Neobenodine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the spectroscopic techniques and detailed protocols for the structural elucidation and characterization of (R)-Neobenodine, a novel chiral antihistamine. The methodologies outlined herein are essential for confirming the identity, purity, and stereochemistry of new pharmaceutical entities. The protocols cover Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Representative data is presented in tabular format for clarity. Additionally, this note includes diagrams for the experimental workflow and the proposed signaling pathway of this compound as an H1 receptor antagonist.
Disclaimer: As of the generation of this document, "this compound" is considered a hypothetical compound, with no specific experimental data available in the public domain. The data presented in this application note is representative and for illustrative purposes to guide researchers in the characterization of similar novel chiral antihistamines.
Introduction
The discovery and development of new drug candidates, such as the novel H1 receptor antagonist this compound, require rigorous characterization to ensure safety and efficacy. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, molecular weight, and purity of a compound. For chiral molecules like this compound, stereochemical integrity is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note outlines a suite of spectroscopic methods for the comprehensive characterization of this compound.
Spectroscopic Characterization Techniques
A multi-faceted approach utilizing various spectroscopic techniques is crucial for the unambiguous characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment.[1][2][3][4][5][6]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, and tandem MS (MS/MS) reveals fragmentation patterns useful for structural confirmation.[7][8][9][10][11][12][13]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[14][15][16][17]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for quantitative analysis and to identify chromophoric groups within the molecule.[18][19][20][21][22]
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 7.25-7.40 | m | - | 142.1 |
| 2, 6 | 7.30 | d | 8.0 | 128.5 |
| 3, 5 | 7.20 | t | 8.0 | 127.8 |
| 4 | 7.15 | t | 7.5 | 126.3 |
| 7 | 5.40 | dd | 8.0, 4.0 | 82.3 |
| 8 | 3.60 | t | 6.5 | 68.1 |
| 9 | 2.80 | t | 6.5 | 55.4 |
| 10, 11 | 2.50 | s | - | 45.2 |
Note: This is illustrative data. Actual chemical shifts and coupling constants will vary.
Table 2: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₇H₂₁NO |
| Theoretical Monoisotopic Mass | 255.1623 u |
| Measured [M+H]⁺ (HRMS) | 256.1698 m/z |
| Major MS/MS Fragments | 167.0855, 152.0621, 91.0542 m/z |
Table 3: Representative IR and UV-Vis Spectroscopic Data for this compound
| Technique | Parameter | Value |
| IR Spectroscopy | O-H stretch (if present) | 3300-3500 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C-O stretch (ether) | 1050-1150 cm⁻¹ | |
| C-N stretch | 1180-1360 cm⁻¹ | |
| UV-Vis Spectroscopy | Solvent | Ethanol |
| λmax | 258 nm | |
| Molar Absorptivity (ε) | 2,500 L·mol⁻¹·cm⁻¹ |
Experimental Protocols
NMR Spectroscopy
Objective: To elucidate the chemical structure and stereochemistry of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.[1][3][4][5][6]
-
For determining enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample to induce diastereomeric separation of signals.[2][23][24][25]
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample (1 mg)
-
Methanol (HPLC grade)
-
Formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to approximately 1-10 µg/mL in methanol containing 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire a full scan mass spectrum in positive ion mode to determine the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.[13]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[14][15][17]
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity of this compound.
Materials:
-
This compound sample
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a stock solution of this compound in ethanol with a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Scan the most concentrated solution over a wavelength range of 200-400 nm to determine the λmax.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity.[18][19][20][21]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Signaling Pathway
Caption: Proposed signaling pathway of H1 receptor antagonism by this compound.[26][27][28][29][30][31][32][33]
References
- 1. openpubglobal.com [openpubglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. ijpras.com [ijpras.com]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. rjpn.org [rjpn.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iajps.com [iajps.com]
- 19. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 20. seer.ufrgs.br [seer.ufrgs.br]
- 21. ijpra.com [ijpra.com]
- 22. agilent.com [agilent.com]
- 23. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Analytical Scientist | New NMR Technique Enables Direct Detection of Molecular Chirality [theanalyticalscientist.com]
- 25. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 27. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]
- 29. H1 antagonist - Wikipedia [en.wikipedia.org]
- 30. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
- 33. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Neobenodine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (R)-Neobenodine, a diaryl ether. The guidance provided is based on established methods for the synthesis of diaryl ethers and should be adapted to the specific requirements of your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diaryl ethers like this compound?
A1: The most prevalent methods for constructing the diaryl ether linkage found in this compound are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Key methods include:
-
Ullmann Condensation: A classical method involving the copper-catalyzed reaction of a phenol with an aryl halide.
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed reaction between a phenol and an aryl halide or triflate, known for its high efficiency and broad substrate scope.
-
Chan-Lam C-O Coupling: A copper-catalyzed reaction of a phenol with an arylboronic acid.
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when one of the aromatic rings is activated by an electron-withdrawing group.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in diaryl ether synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivation: The catalyst, particularly in palladium-catalyzed reactions, can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The choice of ligand is crucial for the success of Buchwald-Hartwig couplings. Experiment with different phosphine-based ligands to find the optimal one for your specific substrates.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). A stronger base may be required for less reactive substrates.
-
Reaction Temperature and Time: These parameters often require optimization. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid decomposition at elevated temperatures.
Q3: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?
A3: Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Homocoupling: The formation of biaryl side products from the coupling of two identical aryl halides (in Buchwald-Hartwig) or two arylboronic acids (in Chan-Lam) can be minimized by controlling the stoichiometry of the reactants and the catalyst loading.
-
Hydrodehalogenation: Reduction of the aryl halide starting material can occur. Using a less reactive base or a different solvent might mitigate this issue.
-
Ligand/Catalyst Ratio: Optimizing the ratio of the ligand to the metal catalyst can improve selectivity by preventing the formation of undesired catalytic species.
Troubleshooting Guides
Issue 1: Incomplete Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Use a fresh batch of catalyst and ensure proper handling under inert conditions. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Screen different pre-catalysts or generate the active catalyst in situ. |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants, including the base, are reasonably soluble at the reaction temperature. - Consider using a co-solvent system. |
| Sub-optimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for potential decomposition. - For thermally sensitive substrates, consider lower temperatures with a more active catalyst system. |
| Incorrect Base | - Test a range of bases with varying strengths and solubilities (e.g., K2CO3, Cs2CO3, K3PO4, t-BuONa). |
Issue 2: Formation of Undesired Homocoupling Products
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | - Reduce the catalyst loading. |
| Incorrect Ligand | - Screen different ligands. Bulky electron-rich ligands can often suppress homocoupling in palladium-catalyzed reactions. |
| Sub-optimal Reaction Conditions | - Lower the reaction temperature. - Adjust the stoichiometry of the reactants. A slight excess of the phenol component may be beneficial. |
Experimental Protocols
A generalized experimental protocol for a Buchwald-Hartwig C-O coupling reaction to synthesize a diaryl ether is provided below. This should be adapted for the specific synthesis of this compound.
Materials:
-
(R)-4-methyl-α-phenylbenzenemethanol
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Palladium pre-catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand under an inert atmosphere.
-
Add the base to the flask.
-
Add (R)-4-methyl-α-phenylbenzenemethanol and 2-(dimethylamino)ethyl chloride hydrochloride.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Diaryl Ether Synthesis
| Catalytic System | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Advantages | Disadvantages |
| Ullmann | CuI, Cu2O | None or simple diamines | K2CO3, Cs2CO3 | DMF, Pyridine | Inexpensive catalyst | High temperatures, stoichiometric copper often required |
| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | Phosphine-based (e.g., XPhos) | K3PO4, Cs2CO3 | Toluene, Dioxane | High yields, broad scope | Expensive catalyst and ligands, air-sensitive |
| Chan-Lam | Cu(OAc)2 | None or Pyridine | Et3N | CH2Cl2, MeOH | Mild conditions, uses boronic acids | Can have substrate limitations |
Mandatory Visualization
Improving enantiomeric excess in (R)-Neobenodine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of (R)-Neobenodine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and why is it crucial in the synthesis of this compound?
A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture.[1][2] A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while a pure single enantiomer has an e.e. of 100%.[1][2] For a pharmaceutical compound like this compound, achieving a high e.e. is critical because different enantiomers of a drug can have vastly different pharmacological and toxicological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.
Q2: What are the common strategies to achieve high enantiomeric excess in the synthesis of diarylmethylamines like Neobenodine?
A2: The primary strategies for achieving high enantiomeric excess in the synthesis of chiral diarylmethylamines include:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to selectively produce the desired enantiomer. Common catalysts include complexes of rhodium, iridium, cobalt, and palladium with chiral ligands.[3][4][5][6]
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
-
Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. This is often achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[7]
Q3: How is the enantiomeric excess of a sample of this compound determined?
A3: The most common and accurate method for determining the enantiomeric excess of a sample is through chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC).[7] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and polarimetry, which measures the optical rotation of the sample.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound and similar diarylmethylamines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | - Inactive or poisoned catalyst- Incorrect reaction temperature- Unsuitable chiral ligand for the substrate- Presence of impurities that interfere with the catalyst- Racemization of the product under reaction or workup conditions | - Ensure the catalyst is fresh and handled under an inert atmosphere.- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.- Screen a variety of chiral ligands to find the optimal one for the specific imine substrate.- Purify all reagents and solvents to remove any potential catalyst poisons (e.g., water, oxygen, sulfur compounds).- Check the stability of the product under the reaction conditions and consider milder workup procedures. |
| Low Reaction Yield | - Incomplete reaction- Catalyst deactivation- Poor quality of starting materials- Suboptimal reaction conditions (concentration, solvent, base) | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Increase catalyst loading or use a more robust catalyst.- Ensure the purity of the starting imine and arylating agent.- Systematically vary the reaction parameters (e.g., solvent, concentration, nature of the base) to find the optimal conditions. |
| Poor Reproducibility | - Inconsistent quality of reagents or solvents- Variations in reaction setup and procedure (e.g., rate of addition, stirring speed)- Sensitivity of the reaction to trace amounts of air or moisture | - Use reagents and solvents from the same batch or of consistently high purity.- Develop a detailed and standardized experimental protocol and adhere to it strictly.- Employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox) throughout the experiment. |
| Difficulty in Product Isolation/Purification | - Formation of side products with similar polarity to the desired product- Product instability on silica gel | - Optimize the reaction to minimize side product formation.- Explore alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina).- If the product is an amine, consider converting it to a salt for easier handling and purification. |
Asymmetric Synthesis Strategies: Data Summary
The following table summarizes various catalytic systems that have been successfully employed for the asymmetric synthesis of chiral diarylmethylamines, providing an indication of the potential enantiomeric excess achievable.
| Catalyst System | Chiral Ligand | Arylating Agent | Typical e.e. (%) | Reference |
| Rhodium(I) | Chiral Diene | Arylboronic Acid | >95 | [5] |
| Iridium | f-spiroPhos | Hydrogenation | up to 99.4 | [4] |
| Cobalt(II) | Not specified | C-H Alkoxylation | up to 99 | [3] |
| Palladium | C,P-palladacycle | Arylboronic Acid | High | [6] |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Arylation of an Imine
This protocol is a generalized procedure based on common methods for the asymmetric synthesis of diarylmethylamines and should be optimized for the specific synthesis of this compound.
Materials:
-
N-protected imine substrate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)Cl]₂ (1.5 mol %)
-
Chiral diene ligand (3.3 mol %)
-
Triethylamine (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)Cl]₂ and the chiral diene ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
To this solution, add the N-protected imine substrate, the arylboronic acid, and triethylamine.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diarylmethylamine.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Asymmetric Arylation.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
Technical Support Center: (R)-Neobenodine and Related First-Generation Antihistamines
Disclaimer: The following information is provided for research purposes only. (R)-Neobenodine is a specific chemical entity; however, due to the limited publicly available data on its solubility, this guide utilizes Diphenhydramine, a well-characterized first-generation antihistamine, as a representative model. The principles and troubleshooting steps outlined here are generally applicable to other small molecules in this class.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my first-generation antihistamine compound. What are the recommended solvents?
A1: For initial stock solutions, high-purity organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecules. For working solutions in aqueous buffers, it is crucial to first prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous medium. Direct dissolution in aqueous buffers can be challenging for sparingly soluble compounds. Diphenhydramine hydrochloride, a related compound, is freely soluble in water and alcohol.[1][2][3]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue and can often be addressed by:
-
Lowering the final concentration: The final concentration of your compound in the aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Adjusting the pH of the buffer: The solubility of compounds with ionizable groups can be highly pH-dependent. For basic compounds like many antihistamines, a slightly acidic pH may improve solubility.
-
Using a co-solvent: Incorporating a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final assay buffer can help maintain solubility. However, always verify the compatibility of the co-solvent with your experimental system, as it can affect cellular assays.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.
Q3: What is the recommended storage condition for stock solutions of first-generation antihistamines?
A3: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Diphenhydramine is known to slowly darken upon exposure to light, so protection from light is also advised.[1][4]
Troubleshooting Guides
This section provides a step-by-step guide to address common solubility issues.
Issue: Compound is not dissolving in the initial solvent.
-
Verify the appropriate solvent: For creating a high-concentration stock, DMSO is a good starting point for many organic small molecules.
-
Increase the temperature: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Use sonication: Place the vial in a sonicating water bath for short intervals to break up any clumps and enhance dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Issue: Compound precipitates out of solution over time.
-
Check for saturation: The concentration of your solution may be too high, leading to precipitation as it equilibrates. Try preparing a slightly less concentrated solution.
-
Storage conditions: Ensure the solution is stored at the recommended temperature and protected from light. For some compounds, storage at 4°C may be preferable to freezing if cryo-precipitation is an issue.
-
pH stability: The pH of your solution may be changing over time, affecting the solubility of your compound. Ensure your buffer has sufficient buffering capacity.
Data Presentation
Table 1: Solubility of Diphenhydramine Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble[1][2][3] | [1][2][3] |
| Alcohol | Freely soluble[1][2][3] | [1][2][3] |
| 0.9% Sodium Chloride Injection | Stable at 0.2 to 1.0 mg/mL[5] | [5] |
| 5% Dextrose Injection | Stable at 0.2 to 1.0 mg/mL[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a First-Generation Antihistamine (e.g., Diphenhydramine HCl, MW: 291.82 g/mol )
-
Weigh the compound: Accurately weigh out 2.92 mg of the compound using a calibrated analytical balance.
-
Add solvent: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect: Ensure there are no visible particles in the solution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Thaw the stock solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare the dilution: In a sterile tube, add 990 µL of your desired aqueous buffer (e.g., PBS).
-
Add the stock solution: Add 10 µL of the 10 mM stock solution to the buffer.
-
Mix thoroughly: Immediately vortex the solution for 30 seconds to ensure proper mixing and minimize precipitation.
-
Use immediately: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Caption: General experimental workflow for using the compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Diphenhydramine Hydrochloride | 147-24-0 [chemicalbook.com]
- 2. drugs.com [drugs.com]
- 3. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]
- 4. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]
- 5. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Neobenodine assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the assay of (R)-Neobenodine. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of variability in this compound assays?
A1: The most common sources of variability in bioassays can be broadly categorized and may include the analyst, day-to-day variations, and reagent lot variations.[1] In the context of this compound assays, this can manifest as inconsistencies in sample preparation, improper handling of reagents, and fluctuations in environmental conditions such as temperature and humidity. It is crucial to adhere strictly to standardized protocols to minimize these variables.
Q2: How can I be sure my experimental results are reproducible?
A2: Reproducibility is a cornerstone of scientific research. To ensure your results are reproducible, it is essential to meticulously document all experimental parameters, including instrument settings, reagent sources and lot numbers, and specific procedural steps.[2] Furthermore, including positive and negative controls in each assay run can help validate the results. Repeating experiments multiple times and observing consistent outcomes is a direct measure of reproducibility.[2]
Q3: What are acceptable levels of variation in my this compound assay?
A3: The acceptable level of variation, often expressed as the coefficient of variation (CV), can depend on the specific type of assay being performed. For many bioassays, a CV of less than 20% is considered acceptable.[1] However, for high-precision assays, such as those used in late-stage drug development, a lower CV may be required. It is important to establish acceptance criteria during assay validation.
Troubleshooting Guides
This section provides structured guidance to troubleshoot common issues observed during this compound assays.
Issue 1: High Inter-Assay Variability
Symptoms: You observe significant differences in the results (e.g., IC50, EC50 values) for this compound when the assay is performed on different days or by different analysts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Ensure all reagents are prepared fresh for each assay run using calibrated equipment. Document the lot numbers of all reagents used. |
| Analyst-to-Analyst Variation | Develop a detailed and standardized protocol. Provide thorough training to all analysts to ensure consistent execution of the protocol. |
| Instrument Performance Fluctuation | Perform regular calibration and maintenance of all laboratory equipment, including pipettes, incubators, and plate readers. |
| Environmental Fluctuations | Monitor and control environmental conditions such as temperature and humidity in the laboratory. |
Issue 2: Poor Signal-to-Noise Ratio
Symptoms: The assay window is small, making it difficult to distinguish between the signal from this compound and the background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentration | Titrate key reagents, such as the target receptor or enzyme and the detection antibody, to determine the optimal concentrations that maximize the signal window. |
| High Background Signal | Investigate the source of the high background. This could be due to non-specific binding or the inherent properties of the assay components. Consider using a different blocking buffer or washing protocol. |
| Incorrect Incubation Times | Optimize incubation times for each step of the assay to ensure the reaction reaches completion without excessive background development. |
| Reader Settings Not Optimized | Consult the instrument manual to ensure the settings for the plate reader (e.g., gain, excitation/emission wavelengths) are optimal for the assay. |
Issue 3: Inconsistent Dose-Response Curves
Symptoms: The shape or position of the this compound dose-response curve varies between experiments, leading to unreliable potency estimates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Errors in Serial Dilutions | Use calibrated pipettes and proper pipetting techniques to prepare the serial dilutions of this compound. Prepare fresh dilutions for each experiment. |
| Cell Health and Density Issues (for cell-based assays) | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform cell viability checks. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media. |
| Data Analysis Inconsistencies | Use a standardized data analysis workflow and software. Ensure the curve-fitting model is appropriate for the data. |
Experimental Protocols & Data Presentation
Standard this compound Competitive Binding Assay Protocol
This protocol describes a typical competitive binding assay to determine the inhibitory constant (Ki) of this compound for its target receptor.
-
Plate Coating: Coat a 96-well high-binding microplate with the target receptor at a concentration of 1 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in wash buffer) and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add 50 µL of a fixed concentration of a labeled ligand (e.g., biotinylated ligand) and 50 µL of varying concentrations of this compound (from 1 nM to 100 µM). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Sample Data: Inter-Assay Variability in IC50 of this compound
The following table summarizes hypothetical IC50 values obtained from three independent assays performed by two different analysts.
| Assay Run | Analyst | This compound IC50 (nM) | Coefficient of Variation (CV%) |
| 1 | A | 45.2 | |
| 2 | A | 51.8 | 10.8% |
| 3 | A | 48.5 | |
| 1 | B | 62.1 | |
| 2 | B | 55.9 | 7.9% |
| 3 | B | 59.3 | |
| Overall | 53.8 | 12.1% |
Visualizations
Signaling Pathway: Hypothetical GPCR Antagonism by this compound
This diagram illustrates a potential mechanism of action where this compound acts as a competitive antagonist at a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR antagonism by this compound.
Experimental Workflow: Troubleshooting Assay Variability
This diagram outlines a logical workflow for identifying and addressing sources of variability in your this compound assay.
Caption: Workflow for troubleshooting this compound assay variability.
References
Minimizing side reactions in (R)-Neobenodine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of (R)-Neobenodine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is the (R)-enantiomer of Neobenodine, a compound structurally related to diphenhydramine.[1] Like diphenhydramine, it is an H1 receptor antagonist and is being investigated for its potential therapeutic effects, which may include antihistaminic, antiemetic, and sedative properties.[1]
Q2: What is a common synthetic route for this compound?
A common approach to synthesizing Neobenodine and its analogs involves the reaction of a chiral diphenylmethyl halide with an appropriate amino alcohol. For this compound, this would typically involve the reaction of (R)-diphenylmethyl halide with 2-(dimethylamino)ethanol. The synthesis of the related compound, diphenhydramine, is achieved through the reaction of diphenylmethyl bromide and 2-dimethylaminoethanol.
Q3: What are the most common side reactions observed during the synthesis of diaryl(methyl)oxylethylamines like this compound?
Based on studies of analogous syntheses, such as that of diphenhydramine, common side reactions include the formation of benzhydrol and undesired ether byproducts.[2] These side reactions can be influenced by factors such as reaction temperature and stoichiometry of the reactants.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound and Formation of Benzhydrol
-
Question: My reaction is resulting in a low yield of the desired this compound, and I am observing a significant amount of benzhydrol as a byproduct. What could be the cause and how can I mitigate this?
-
Answer: The formation of benzhydrol likely arises from the reaction of the diphenylmethyl halide starting material with adventitious water or from its decomposition at elevated temperatures.[2] Here are some troubleshooting steps:
-
Control of Reaction Temperature: Elevated temperatures can promote the formation of side products. It is recommended to carry out the reaction at a lower temperature. While lower temperatures might slow down the reaction rate, they can significantly improve the selectivity for the desired product.[2]
-
Anhydrous Reaction Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water.
-
Stoichiometry of Reactants: While using an excess of the amino alcohol can sometimes improve the yield, a large excess may not be beneficial and can complicate purification.[2] Experiment with varying the stoichiometry to find the optimal ratio.
-
Issue 2: Formation of an Unknown Ether Byproduct
-
Question: Besides my target compound, I am isolating an unknown ether byproduct. What is its likely structure and how can I prevent its formation?
-
Answer: The formation of a symmetrical ether, bis(diphenylmethyl) ether, is a possible side reaction. This can occur if the diphenylmethyl halide reacts with the benzhydrol byproduct or another alcohol species present in the reaction mixture.
-
Minimize Benzhydrol Formation: By implementing the strategies to reduce benzhydrol formation (Issue 1), you will consequently reduce the potential for this subsequent ether byproduct.
-
Choice of Solvent: Using a non-nucleophilic, high-boiling-point solvent that can solvate the reaction components effectively, such as N-methylpyrrolidinone (NMP), might be beneficial.[2] However, be mindful that the solvent itself should not participate in side reactions.
-
Issue 3: Difficulty in Enantioselective Synthesis
-
Question: I am struggling to achieve high enantiomeric excess (ee) for the this compound. What strategies can I employ?
-
Answer: Achieving high enantioselectivity is crucial. Here are some approaches:
-
Chiral Starting Material: The most direct approach is to start with a highly enantiomerically pure (R)-diphenylmethyl halide. The purity of this starting material will directly impact the enantiomeric excess of the final product.
-
Chiral Resolution: If you are starting with a racemic mixture, chiral resolution techniques such as chiral chromatography can be employed to separate the enantiomers of the final product or a key intermediate.[3][4]
-
Asymmetric Synthesis: More advanced methods involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming step.[5][6][7]
-
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of diphenhydramine and its byproducts, which can serve as a guide for optimizing the synthesis of this compound.
| Entry | Starting Material | Temperature (°C) | Residence Time (min) | Product:Benzhydrol:Ether Ratio | Yield (%) |
| 1 | Bromodiphenylmethane | 100 | 5 | 21:69:10 | 7 |
| 2 | Bromodiphenylmethane | 140 | 5 | - | 47 |
| 3 | Bromodiphenylmethane | 160 | 5 | - | 77 |
| 4 | Chlorodiphenylmethane | 160 | 5 | - | 59 |
| 5 | Chlorodiphenylmethane | 160 | 10 | - | 80 |
Data adapted from a study on the synthesis of diphenhydramine.[2] The ratios and yields are specific to the reported experimental conditions and should be used as a directional guide.
Experimental Protocols
General Protocol for Minimizing Side Reactions in Diaryl(methyl)oxylethylamine Synthesis
This protocol is a general guideline based on the synthesis of diphenhydramine and should be adapted for the specific synthesis of this compound.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry inert gas (argon or nitrogen).
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed, dry container.
-
Ensure the (R)-diphenylmethyl halide and 2-(dimethylamino)ethanol are of high purity and free from water.
-
-
Reaction Setup:
-
Set up the reaction in a flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Execution:
-
Dissolve the (R)-diphenylmethyl halide in the chosen anhydrous solvent (e.g., N-methylpyrrolidinone).[2]
-
Add 2-(dimethylamino)ethanol (consider starting with a 1:1 molar ratio).[8]
-
Heat the reaction mixture to the desired temperature (e.g., start with a lower temperature such as 100-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
If the reaction is slow, the temperature can be cautiously increased while monitoring for the formation of byproducts.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an aqueous base solution (e.g., sodium hydroxide) to neutralize any acidic byproducts.[2]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or crystallization to separate the desired this compound from side products.
-
Visualizations
Caption: Synthetic pathway for this compound and formation of major side products.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Chiral resolution and neuroprotective activities of enantiomeric dihydrobenzofuran neolignans from the fruit of Crataegus pinnatifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Enantioselective total synthesis of (R)-(−)-complanine [beilstein-journals.org]
- 6. Enantioselective total synthesis of (R)-(−)-complanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective total synthesis of (+)-reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Chiral Separation for Neobenodine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Neobenodine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the chiral separation of Neobenodine enantiomers?
A1: The most widely used techniques for the enantioseparation of chiral antihistamines like Neobenodine are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1] HPLC with chiral stationary phases (CSPs) is a particularly common and effective method.[2]
Q2: Which type of chiral stationary phase (CSP) is recommended for Neobenodine?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for the chiral separation of a wide range of pharmaceutical compounds, including antihistamines.[3] Specifically, columns from the Chiralpak® series (e.g., Chiralpak IA, IC, ID, AD-H) have shown excellent enantioselectivity for many antihistamines and would be a suitable starting point for Neobenodine.[4][5]
Q3: What is the importance of the mobile phase composition in the chiral separation of Neobenodine?
A3: The mobile phase composition is a critical factor that significantly influences retention times and enantiomeric resolution. The choice of organic modifier (e.g., ethanol, isopropanol), the presence and concentration of acidic or basic additives (e.g., diethylamine - DEA), and the main solvent (e.g., n-hexane) all play a crucial role in the separation mechanism.[4][6]
Q4: How does column temperature affect the chiral separation?
A4: Column temperature can impact the efficiency and resolution of the separation. Optimizing the temperature can lead to sharper peaks and improved resolution. The effect of temperature should be systematically studied to determine the optimal condition for the separation of Neobenodine enantiomers.[4][6]
Q5: What are "chiral switches" and why are they relevant?
A5: A "chiral switch" or "racemic switch" refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[7] This is important because enantiomers of a chiral drug can have different pharmacological activities and toxicological profiles.[6][8] Regulatory agencies like the FDA often require the characterization of each enantiomer.[1]
Troubleshooting Guide
Issue 1: No separation of enantiomers observed.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for Neobenodine.
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).
-
-
Incorrect Mobile Phase: The mobile phase composition may not be creating the necessary enantioselective interactions.
-
Solution:
-
Vary the organic modifier (e.g., switch between ethanol, isopropanol, acetonitrile).
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Introduce or adjust the concentration of an acidic or basic additive. For basic compounds like Neobenodine, a basic additive like diethylamine (DEA) is often necessary.[4]
-
If using reversed-phase, try normal-phase conditions, or vice-versa.
-
-
-
Suboptimal Temperature: The operating temperature may not be conducive to separation.
-
Solution: Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C).
-
Issue 2: Poor resolution (Rs < 1.5) or peak tailing.
Possible Causes and Solutions:
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Mobile Phase Composition: The mobile phase may require further optimization.
-
Solution:
-
Fine-tune the percentage of the organic modifier.
-
Systematically vary the concentration of the mobile phase additive.
-
Adjust the flow rate. A lower flow rate can sometimes improve resolution.[4]
-
-
-
Column Temperature: The temperature may not be optimal for peak shape and resolution.
-
Solution: Conduct a temperature study to find the best balance between resolution and analysis time.
-
-
Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Experimental Protocols
Protocol 1: HPLC Method for Chiral Separation of Neobenodine Enantiomers
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Chiral Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm (To be determined based on Neobenodine's UV spectrum) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic Neobenodine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Neobenodine Enantiomers
| Mobile Phase (n-Hexane:Ethanol:DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10:0.1 | 8.5 | 9.8 | 1.8 |
| 80:20:0.1 | 6.2 | 7.5 | 2.1 |
| 70:30:0.1 | 4.1 | 5.0 | 1.6 |
Table 2: Effect of Column Temperature on Resolution of Neobenodine Enantiomers
| Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 15 | 7.1 | 8.8 | 2.3 |
| 25 | 6.2 | 7.5 | 2.1 |
| 35 | 5.5 | 6.5 | 1.7 |
Visualizations
References
- 1. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in chiral HPLC of (R)-Neobenodine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution during the chiral High-Performance Liquid Chromatography (HPLC) of (R)-Neobenodine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in chiral HPLC?
Poor resolution in chiral HPLC can stem from several factors, broadly categorized as issues with the mobile phase, the stationary phase (column), or the HPLC system itself. Common culprits include an inappropriate mobile phase composition, column degradation or contamination, incorrect flow rate or temperature, and problems with the injector or detector.[1]
Q2: I'm not getting baseline separation of my (R)- and (S)-Neobenodine enantiomers. What should I try first?
When baseline separation is not achieved, the first step is to optimize the mobile phase. This includes adjusting the ratio of the organic modifier to the hexane or heptane, and optimizing the concentration of the additive (e.g., diethylamine - DEA). Small changes in the mobile phase composition can significantly impact selectivity.[2][3] If mobile phase optimization is insufficient, consider adjusting the flow rate and temperature.
Q3: My peak shapes are broad. What could be the cause?
Peak broadening can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.
-
Column Contamination: Adsorption of impurities on the column can lead to peak distortion.[4] Flushing the column with a strong solvent may help.
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve the sample in the mobile phase.[5]
-
High Flow Rate: While a higher flow rate can shorten run times, it can also decrease efficiency and lead to broader peaks.
Q4: My retention times are drifting. Why is this happening?
Retention time drift is often a sign of an unequilibrated column or changes in the mobile phase composition.[3] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inconsistent mobile phase preparation can also lead to drifting retention times.[5]
Troubleshooting Guides
Issue 1: Poor Resolution (Rs < 1.5)
If you are experiencing poor resolution between the (R)- and (S)-Neobenodine enantiomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor chiral resolution.
Issue 2: Peak Tailing
For issues with peak tailing, consider the following:
-
Sample Overload: As mentioned in the FAQs, reduce the sample concentration.
-
Active Sites on Packing: The basic nature of Neobenodine may lead to interactions with acidic sites on the silica support. Increasing the concentration of the basic additive (e.g., DEA) can help to mask these sites.
-
Column Contamination: Flush the column with a strong, compatible solvent to remove strongly retained impurities.[4]
Experimental Protocols (Starting Points)
Recommended Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are highly effective for the separation of antihistamines.[8][9] Consider starting with one of the following:
-
CHIRALPAK® IA, ID, or IC
-
CHIRALCEL® OD-H or AD-H
Initial Mobile Phase Conditions
The choice of mobile phase is critical for achieving enantioselectivity.[2] A normal-phase system is often a good starting point for this class of compounds.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Mobile Phase | n-Hexane / Ethanol / DEA | n-Hexane / Isopropanol / DEA |
| Composition (v/v/v) | 90 : 10 : 0.1 | 80 : 20 : 0.1 |
| Flow Rate | 0.8 - 1.0 mL/min | 0.8 - 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at an appropriate wavelength for Neobenodine | UV at an appropriate wavelength for Neobenodine |
Note: The optimal mobile phase composition will need to be determined empirically. It is recommended to screen different ratios of the organic modifier (ethanol or isopropanol) and the basic additive (DEA).
Sample Preparation
-
Prepare a stock solution of racemic Neobenodine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 10-20 µg/mL) using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: Impact of Mobile Phase Composition on Resolution
The following table illustrates the potential impact of mobile phase modifications on the resolution (Rs) of two enantiomers, based on general principles of chiral chromatography.
| Mobile Phase Composition (n-Hexane:IPA:DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10:0.1 | 8.5 | 9.2 | 1.2 |
| 85:15:0.1 | 7.2 | 8.1 | 1.6 |
| 80:20:0.1 | 6.1 | 7.0 | 1.8 |
| 85:15:0.05 | 7.5 | 8.3 | 1.4 |
| 85:15:0.2 | 6.9 | 7.9 | 1.7 |
Note: This table is for illustrative purposes to show general trends. Actual results for Neobenodine will vary.
Logical Relationships in Chiral Method Development
The process of developing a robust chiral HPLC method is iterative and involves a logical progression of steps.
Caption: Logical workflow for chiral HPLC method development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (R)-Neobenodine Formulations
Disclaimer: The information provided for "(R)-Neobenodine" is based on data available for Levocetirizine, a well-studied second-generation antihistamine, due to the lack of specific public information on "this compound". This approach provides a relevant and technically sound framework for addressing stability issues for a compound of this class.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing significant degradation during stability studies. What are the common causes?
A1: this compound, like many antihistamines, can be susceptible to degradation under various stress conditions. The most common causes for instability include:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or alkaline pH. Levocetirizine, for instance, shows significant degradation in both acidic and alkaline conditions.[1][2][3][4]
-
Oxidation: Reaction with oxygen or peroxide radicals can lead to the formation of degradation products. Oxidative degradation has been observed in forced degradation studies of Levocetirizine.[1][2][3][4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the active pharmaceutical ingredient (API).[1][2]
-
Thermal Degradation: High temperatures during manufacturing or storage can accelerate degradation reactions.[1][2]
-
Excipient Incompatibility: Chemical interactions between this compound and certain excipients can lead to the formation of adducts or catalytic degradation.
Q2: What are the initial steps to troubleshoot the instability of my this compound formulation?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Characterize the Degradation: Identify the primary degradation products and the conditions under which they form. Forced degradation studies are essential for this purpose (see Troubleshooting Guide 1).
-
Review Formulation Composition: Evaluate the potential for interactions between this compound and the excipients used. Pay close attention to the pH of the microenvironment and the presence of reactive functional groups in the excipients.
-
Assess Environmental Factors: Determine if the degradation is linked to exposure to light, heat, or humidity during manufacturing, packaging, or storage.
Q3: Which excipients are known to be compatible with APIs similar to this compound?
A3: For APIs like Levocetirizine, common compatible excipients that have been used in stable formulations include:
-
Diluents: Mannitol, Microcrystalline Cellulose (Avicel PH101), Lactose.[5]
-
Disintegrants: Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone.[5]
-
pH Stabilizers/Buffers: Sodium Citrate has been shown to enhance the stability of Levocetirizine in fixed-dose combinations by maintaining a stable pH microenvironment.[5][7]
It is crucial to perform drug-excipient compatibility studies for your specific formulation (see Troubleshooting Guide 2).
Q4: How can I protect my this compound formulation from light and moisture?
A4: Protective packaging is a key strategy. Consider using:
-
Primary Packaging: Amber-colored glass or plastic containers, opaque blisters (e.g., aluminum/aluminum foil) to block light transmission.
-
Secondary Packaging: Cartons that provide an additional light barrier.
-
Moisture Protection: Use of desiccants in the packaging for moisture-sensitive formulations. High-density polyethylene (HDPE) containers with tight seals are also effective.
Troubleshooting Guides
Guide 1: Investigating Degradation Pathways
Issue: Unknown degradation products are appearing in the stability samples of your this compound formulation.
Objective: To identify the degradation pathway and the conditions that trigger instability.
Workflow:
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at room temperature for 3 hours. Neutralize with 0.1 M NaOH before analysis.[2]
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 3 hours. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store protected from light for 24 hours.
-
Thermal Degradation: Place the solid drug powder and the stock solution in a hot air oven at 80°C for 3 hours.[2]
-
Photolytic Degradation: Expose the solid drug and the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Characterize major degradation products using LC-MS/MS.
Data Presentation: Summary of Levocetirizine Degradation
| Stress Condition | Reagent/Condition | Duration | % Degradation (Example Range) |
| Acidic | 0.1 M HCl | 3 hours | 4.93% - 12.90%[1][2] |
| Alkaline | 0.1 M NaOH | 3 hours | 2.26% - 6.90%[1][2] |
| Oxidative | 3% H₂O₂ | 24 hours | 2.88% - 11.60%[1][2] |
| Photolytic | UV/Vis Light | As per ICH Q1B | 10.37% - 24.00%[1][2] |
| Thermal | 80°C | 3 hours | 3.05% - 7.80%[1][2] |
Note: Degradation percentages can vary significantly based on the formulation and specific experimental conditions.
Guide 2: Screening for Excipient Compatibility
Issue: The stability of the this compound formulation is poor, and an interaction with an excipient is suspected.
Objective: To identify any incompatible excipients in the formulation.
Workflow:
Experimental Protocol: Drug-Excipient Compatibility Study
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 2:1 ratio by weight. Also, prepare samples of the pure API and each individual excipient as controls.[5]
-
Storage: Place the mixtures in sealed glass vials and store under accelerated stability conditions (e.g., 60°C) for a defined period (e.g., 4 weeks).[5]
-
Initial and Stressed Sample Analysis:
-
Visual Observation: Note any changes in color or physical appearance.
-
Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherm of the drug, such as shifting, broadening, or disappearance, which can indicate an interaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the mixtures with those of the individual components. The appearance of new peaks or the disappearance of characteristic drug peaks suggests a chemical interaction.
-
HPLC Analysis: Quantify the formation of degradation products in the stressed mixtures compared to the pure API control. A significant increase in impurities in a specific mixture indicates incompatibility.[5]
-
Data Presentation: Example Excipient Compatibility Data
| Excipient | Technique | Observation | Compatibility |
| Mannitol | HPLC | No significant increase in impurities compared to control. | Compatible |
| Microcrystalline Cellulose | HPLC | No significant increase in impurities compared to control. | Compatible |
| Croscarmellose Sodium | HPLC | No significant increase in impurities compared to control. | Compatible |
| Sodium Citrate | HPLC | Reduced impurity formation compared to control. | Compatible & Stabilizing |
| Hypothetical Excipient X | DSC | Disappearance of the drug's melting peak. | Incompatible |
| Hypothetical Excipient Y | FTIR | Formation of a new carbonyl peak. | Incompatible |
Signaling Pathways: Degradation of this compound
The following diagram illustrates a plausible degradation pathway for a molecule with a structure similar to Levocetirizine, involving hydrolysis and oxidation.
This diagram outlines potential degradation routes based on the known instabilities of similar chemical structures. Hydrolysis can cleave the ether linkage, oxidation can affect the nitrogen atoms in the piperazine ring, and decarboxylation can occur under thermal or photolytic stress. Identifying the specific degradation products in your formulation is key to implementing targeted stabilization strategies.
References
- 1. ijpca.org [ijpca.org]
- 2. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation, optimization and evaluation of levocetirizine dihyrochloride oral thin strip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reducing cytotoxicity of (R)-Neobenodine in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered when working with (R)-Neobenodine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at our initial screening concentrations. What is the first step to troubleshoot this?
A1: The first step is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired activity and the CC50 (half-maximal cytotoxic concentration). This will help you identify a therapeutic window where the compound is effective without causing excessive cell death. It is crucial to test a wide range of concentrations to establish this relationship.
Q2: Could the observed cytotoxicity be a non-specific effect of the compound?
A2: Yes, at high concentrations, many compounds can induce non-specific cytotoxicity. To investigate this, consider the following:
-
Time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. A rapid onset of cytotoxicity might suggest a non-specific mechanism.
-
Solubility issues: Poor solubility of this compound at higher concentrations can lead to the formation of precipitates that are toxic to cells. Visually inspect your treatment wells for any signs of precipitation.
-
Control compounds: Include a structurally similar but inactive compound, if available, to see if the cytotoxicity is related to the specific pharmacophore of this compound.
Q3: How can we differentiate between apoptosis and necrosis as the cause of this compound-induced cell death?
A3: Several assays can distinguish between apoptosis and necrosis. A common approach is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V-positive / PI-negative cells: Early apoptotic cells
-
Annexin V-positive / PI-positive cells: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive cells: Necrotic cells
Alternatively, assays that measure caspase activity (e.g., Caspase-3/7 assay) can specifically detect apoptosis.
Q4: Can components of the cell culture medium influence the cytotoxicity of this compound?
A4: Absolutely. Serum concentration is a critical factor.[1][2] Serum proteins can bind to the compound, reducing its effective concentration and thus its cytotoxicity.[1] It is advisable to perform initial characterizations in both serum-containing and serum-free media to understand this effect. Also, some medium components, like phenol red, can interfere with certain colorimetric or fluorescent viability assays.[3]
Troubleshooting Guides
Issue 1: High Background Signal in Viability Assays
High background can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Media Components | Use phenol red-free medium, especially for fluorescence-based assays, to reduce autofluorescence.[4] Test the medium alone with the assay reagents to check for intrinsic signal.[5] |
| Compound Interference | This compound might directly react with the assay reagent (e.g., reducing MTT). Run a control with the compound in cell-free medium to assess for any direct reaction. |
| Cellular Stress | High cell density or nutrient depletion can lead to baseline cell stress and death. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[6][7] |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range.[6] High passage numbers can lead to phenotypic drift. |
| Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure proper thawing and mixing to avoid concentration gradients. |
| Assay Timing | Standardize the incubation time with this compound and the timing of the addition of viability reagents precisely across all experiments. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%).[7] |
Strategies to Reduce Cytotoxicity of this compound
If the therapeutic window of this compound is narrow, the following strategies may help to reduce its cytotoxic effects while preserving its intended activity.
Co-treatment with Antioxidants
-
Rationale: Many drugs induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9][10] Co-treatment with an antioxidant may mitigate this off-target effect.
-
Example Antioxidants: N-acetylcysteine (NAC)[11], Vitamin E (α-tocopherol).
-
Experimental Approach:
-
Characterize ROS production in response to this compound using a fluorescent probe like DCFH-DA.
-
If ROS is elevated, perform a dose-response of this compound in the presence and absence of a non-toxic concentration of NAC.
-
Assess both cell viability and the desired therapeutic effect to determine if cytotoxicity is reduced without compromising efficacy.
-
Inhibition of Apoptosis
-
Rationale: If apoptosis is identified as the primary mode of cell death, pan-caspase inhibitors can be used to block this pathway.[12][13] This can help determine if the cytotoxic effect is separable from the on-target activity.
-
Example Inhibitor: Z-VAD-FMK, a broad-spectrum caspase inhibitor.[13]
-
Experimental Approach:
-
Confirm apoptosis induction by this compound (e.g., via caspase-3/7 assay).
-
Pre-incubate cells with a non-toxic concentration of Z-VAD-FMK for 1-2 hours before adding this compound.
-
Measure cell viability and the primary endpoint of interest to see if the apoptotic cytotoxicity is blocked.
-
Illustrative Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy of this compound
| Cell Line | This compound CC50 (µM) | This compound EC50 (µM) | Therapeutic Index (CC50/EC50) |
| HEK293 | 15.2 | 1.8 | 8.4 |
| HepG2 | 22.5 | 2.5 | 9.0 |
| A549 | 12.8 | 3.1 | 4.1 |
Table 2: Hypothetical Effect of NAC on this compound Cytotoxicity in A549 Cells
| Treatment | Cell Viability (%) | ROS Production (Fold Change) |
| Vehicle Control | 100 | 1.0 |
| This compound (10 µM) | 55 | 3.2 |
| NAC (1 mM) | 98 | 0.9 |
| This compound (10 µM) + NAC (1 mM) | 85 | 1.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][14]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[3]
Protocol 2: Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Dye Incubation: Remove the treatment medium and add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
Visualizations
References
- 1. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. selectscience.net [selectscience.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. ijfans.org [ijfans.org]
- 9. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 10. Frontiers | Antioxidants in Mitigating Oxidative Stress-Induced Damage [frontiersin.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchtweet.com [researchtweet.com]
- 16. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Purification Methods for (R)-Neobenodine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of (R)-Neobenodine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral purification of this compound?
A1: The primary methods for resolving enantiomers of chiral antihistamines like Neobenodine are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), Supercritical Fluid Chromatography (SFC), and enantioselective crystallization.[1][2] HPLC with polysaccharide-based CSPs is a widely used and effective technique.[3][4] SFC offers a faster, more efficient, and greener alternative to HPLC for chiral separations.[5][6][7] Enantioselective crystallization can be a cost-effective method for large-scale purification.[8][9][10]
Q2: I am not getting baseline separation of the (R)- and (S)-Neobenodine enantiomers on my chiral HPLC column. What should I do?
A2: Poor resolution is a common issue in chiral separations. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition, such as the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane), can significantly impact selectivity.[11]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.[12]
-
Change the Temperature: Temperature can affect the interactions between the enantiomers and the chiral stationary phase. Experiment with both increasing and decreasing the column temperature to see if it improves separation.[12]
-
Screen Different Chiral Columns: There is no universal chiral stationary phase. If optimization on your current column fails, screening a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type) is recommended.[2]
Q3: My peaks for this compound are tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: Basic compounds like Neobenodine can exhibit secondary interactions with the silica support of the CSP. Adding a small amount of a basic or acidic modifier to the mobile phase, such as diethylamine or trifluoroacetic acid, can help to reduce these interactions and improve peak shape.[11]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Contamination: The column or guard column may be contaminated. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve the issue.[13]
Q4: The recovery of this compound from my purification is very low. What are the potential causes and solutions?
A4: Low recovery can be due to:
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Adsorption onto the Stationary Phase: The compound may be irreversibly adsorbing to the column.[14] This can sometimes be mitigated by changing the mobile phase or flushing the column.
-
Degradation: Although less common for this class of compounds under typical chromatographic conditions, degradation on the column is a possibility. Ensure your mobile phase is compatible with the compound's stability.
-
Sub-optimal Fraction Collection: Review your fraction collection parameters to ensure you are collecting the entire peak corresponding to this compound.
Troubleshooting Guides
Chiral HPLC Method Development for this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Separation | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., Chiralpak IA, IC, ID).[15][16][17] |
| Incorrect mobile phase. | Start with a standard mobile phase (e.g., Hexane/Isopropanol) and then screen other modifiers like ethanol. | |
| Poor Resolution | Mobile phase not optimized. | Adjust the percentage of the alcohol modifier in small increments. |
| Flow rate is too high. | Decrease the flow rate to enhance peak efficiency.[12] | |
| Temperature is not optimal. | Experiment with a range of column temperatures (e.g., 10°C to 40°C).[12] | |
| Peak Tailing | Secondary interactions with the CSP. | Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.[11] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| High Backpressure | Blocked inlet frit. | Reverse flush the column or replace the frit.[13] |
| Sample precipitation. | Ensure the sample is fully dissolved in the mobile phase.[13] |
Supercritical Fluid Chromatography (SFC) for this compound Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Incorrect co-solvent or modifier. | Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol). |
| Sub-optimal backpressure or temperature. | Optimize the backpressure and column temperature to alter the fluid density and improve separation. | |
| Peak Broadening | High flow rate. | Reduce the flow rate to improve efficiency. |
| Mismatched injection solvent. | Dissolve the sample in a solvent that is compatible with the mobile phase. | |
| Low Recovery | Inefficient fraction collection. | Optimize the collection parameters to account for the decompression of CO2. |
| Carryover from previous injections. | Implement a thorough column wash between runs. |
Experimental Protocols
Preparative Chiral HPLC Purification of this compound
-
System Preparation:
-
Column: Chiralpak IA (250 x 20 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 10 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
-
-
Sample Preparation:
-
Dissolve the racemic Neobenodine mixture in the mobile phase to a concentration of 5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Purification:
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the second eluting peak (typically the (R)-enantiomer on this stationary phase).
-
-
Post-Purification:
-
Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Enantioselective Crystallization of this compound
-
Solvent Screening:
-
Screen various solvents (e.g., ethanol, acetone, ethyl acetate) to find one in which Neobenodine has moderate solubility at room temperature and good solubility at elevated temperatures.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic Neobenodine in the chosen solvent.
-
Add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid).
-
Heat the mixture until all solids dissolve.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Cool the mixture further in an ice bath to maximize yield.
-
-
Isolation and Liberation:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the this compound from the diastereomeric salt by dissolving the crystals in an appropriate solvent and neutralizing with a base.
-
Extract the this compound into an organic solvent and evaporate to obtain the purified product.
-
Visualizations
Caption: Workflow for the chiral HPLC purification of this compound.
Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.
References
- 1. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (R)-Neobenodine experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (R)-Neobenodine. Given that this compound is an antagonist of the Histamine H1 receptor, a G protein-coupled receptor (GPCR), this guide addresses common issues encountered in GPCR and antihistamine research.
Troubleshooting Guide
Issue 1: High Variability in Receptor Binding Assays
Question: We are observing significant well-to-well and day-to-day variability in our [³H]-mepyramine competition binding assays with this compound. What are the potential causes and solutions?
Answer: High variability in radioligand binding assays is a common issue. Here are several factors to investigate:
-
Inconsistent Cell Health and Receptor Expression: The density and health of the cells expressing the H1 receptor are critical.[1] Inconsistent cell passage numbers, confluency at the time of the experiment, or variations in transfection efficiency can lead to variable receptor expression levels.
-
Solution: Maintain a strict cell culture protocol. Use cells within a defined passage number range, seed at a consistent density, and harvest at the same level of confluency. For transient transfections, optimize and standardize the protocol to ensure consistent receptor expression.[1]
-
-
Reagent Quality and Preparation: The quality and handling of reagents, including the radioligand, this compound, and buffer components, can significantly impact results.
-
Solution: Aliquot and store reagents at the recommended temperatures to avoid repeated freeze-thaw cycles. Prepare fresh buffers for each experiment and ensure the pH is consistent. Verify the concentration and specific activity of the radioligand.
-
-
Assay Incubation Times and Temperatures: Binding kinetics are temperature-dependent.[2][3] Inconsistent incubation times or temperature fluctuations can lead to variability.
-
Solution: Use a calibrated incubator or water bath to ensure a stable temperature throughout the incubation period. Precisely time the incubation for all samples.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using automated liquid handlers.
-
Summary of Potential Causes and Solutions for High Variability:
| Potential Cause | Recommended Solution |
| Inconsistent cell health and receptor expression | Standardize cell culture protocols (passage number, confluency). Optimize and standardize transfection procedures.[1] |
| Poor reagent quality or handling | Aliquot reagents, avoid freeze-thaw cycles, prepare fresh buffers, and verify radioligand concentration. |
| Inconsistent incubation conditions | Use calibrated equipment for stable temperature and time incubations precisely. |
| Pipetting inaccuracies | Use calibrated pipettes and proper technique; consider automation for critical steps. |
Issue 2: Lower than Expected Potency of this compound
Question: The calculated IC50 value for this compound in our functional assay (e.g., calcium flux) is much higher (lower potency) than expected based on binding affinity. Why might this be the case?
Answer: Discrepancies between binding affinity and functional potency can arise from several experimental factors and the complexity of GPCR signaling.
-
Cell-Type Specific Signaling: The downstream signaling pathway of the H1 receptor can vary between different cell lines.[4] The coupling efficiency to G proteins and the expression levels of downstream effectors can influence the observed functional response.
-
Solution: Characterize the H1 receptor signaling pathway in your specific cell model. Consider using a cell line with a more robust and well-defined signaling response to histamine.
-
-
"Biased Agonism" or Functional Selectivity: Ligands can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[5][6] Your functional assay may only be capturing one aspect of the receptor's response.
-
Assay-Related Artifacts: The conditions of your functional assay, such as cell density, serum concentration, or the presence of certain buffer components, can influence ligand potency.
-
Solution: Optimize your assay conditions systematically. Perform a thorough literature search for established protocols for H1 receptor functional assays.
-
-
Ligand Properties: The chemical properties of this compound, such as its solubility and stability in the assay buffer, can affect its effective concentration.
-
Solution: Verify the solubility of this compound in your assay buffer. Use fresh dilutions for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on its name and structural similarity to other antihistamines, this compound is presumed to be an antagonist or inverse agonist of the Histamine H1 receptor, a G protein-coupled receptor (GPCR). Upon activation by histamine, the H1 receptor typically couples to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers induce the release of intracellular calcium and activate protein kinase C (PKC), respectively. This compound is expected to block these downstream effects by preventing histamine from binding to the receptor.
Q2: Which cell lines are suitable for this compound experiments?
A2: Cell lines endogenously expressing the Histamine H1 receptor, such as HeLa cells or various smooth muscle cell lines, can be used. However, for more controlled experiments and higher receptor expression, recombinant expression in cell lines like HEK293 or CHO is very common.[2] The choice of cell line can impact the observed signaling and should be validated for your specific experimental goals.[4]
Q3: What are the essential controls for a competition binding assay?
A3: A well-controlled competition binding assay should include:
-
Total Binding: Radioligand only, to determine the maximum number of binding sites.
-
Non-Specific Binding: Radioligand in the presence of a high concentration of a known, unlabeled H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand binding to non-receptor sites.[7]
-
Specific Binding: Calculated as Total Binding - Non-Specific Binding.
-
Positive Control: A known H1 receptor antagonist with a well-characterized affinity to validate the assay setup.
Q4: Why are my cells not responding to histamine in my functional assay?
A4: A lack of response to histamine could be due to several reasons:
-
Low or Absent Receptor Expression: Verify the expression of the H1 receptor in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay. For transiently transfected cells, expression may be lost over time.[1]
-
Cell Health: Unhealthy or senescent cells may have compromised signaling pathways. Ensure you are using healthy, proliferating cells.
-
Incorrect Assay Conditions: The concentration of histamine may be too low, or the incubation time may be too short. Perform a dose-response curve with histamine to determine the optimal concentration and time point.
-
Inactive Histamine: Ensure your histamine stock solution is fresh and has been stored correctly.
Q5: Can the structure of this compound affect its binding kinetics?
A5: Yes, the structural features of a ligand, such as the number of ring structures and rotatable bonds, can significantly influence its binding kinetics (k_on and k_off rates) at the H1 receptor.[3] Ligands with longer residence times at the receptor may exhibit different pharmacological profiles.[2][3]
Experimental Protocols
Protocol 1: [³H]-mepyramine Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the Histamine H1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the human Histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of [³H]-mepyramine (at a final concentration near its Kd, e.g., 1-2 nM).
-
25 µL of competing ligand (this compound at various concentrations, or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).
-
100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg).
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site competition binding model to determine the IC50, which can then be used to calculate the Ki value.
-
Visualizations
Caption: Presumed signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Crystal Growth for (R)-Neobenodine X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of (R)-Neobenodine suitable for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystal growth of this compound?
A1: The most critical factors include the purity of the this compound sample, the choice of solvent or solvent system, the rate of supersaturation, and the presence of nucleation sites.[1][2] Mechanical agitation and time are also significant variables.[1] For organic compounds like this compound, it is essential to start with the purest material possible, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[3][4]
Q2: How do I select an appropriate solvent for crystallizing this compound?
A2: A suitable solvent is one in which this compound exhibits moderate solubility.[1][2] If the compound is too soluble, the solution may become supersaturated too quickly, resulting in the formation of many small crystals instead of a few large, single crystals.[1][5] Conversely, if the solubility is too low, it can be challenging to achieve the necessary concentration for crystallization. It is advisable to screen a range of solvents with varying polarities.
Q3: What are the common methods for inducing crystallization of small organic molecules like this compound?
A3: Several methods can be employed to achieve the supersaturation required for crystal growth. The most common techniques include:
-
Slow Evaporation: This is a simple and widely used method where the solvent is allowed to evaporate slowly from a saturated or near-saturated solution.[1][2]
-
Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.[1][6]
-
Vapor Diffusion: This is often a highly successful method where a solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble).[3][6]
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[1]
Q4: My this compound sample "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal. This often happens if the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent. To troubleshoot this, you can try returning the sample to the heat source and adding more of the "good" solvent to decrease the supersaturation level.[7] Alternatively, using a different solvent system or a slower cooling rate might resolve the issue.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not sufficiently supersaturated.[8] | - Allow more solvent to evaporate. - If using slow cooling, try a lower final temperature. - Add a seed crystal of this compound.[7] - Gently scratch the inside of the container with a glass rod to create nucleation sites.[7] |
| Formation of a Powder or Microcrystals | The rate of crystallization is too rapid.[6] | - Reduce the rate of solvent evaporation (e.g., by using a container with a smaller opening). - Slow down the cooling rate.[5] - Use a solvent in which this compound is slightly more soluble. |
| Crystals are Twinned or Intergrown | Multiple nucleation events occurred too close to one another. | - Reduce the concentration of the this compound solution. - Filter the solution to remove any particulate matter that could act as nucleation sites.[3] - Decrease the rate of supersaturation. |
| Crystals Stop Growing | The concentration of the solute in the surrounding solution has depleted. | - If possible, carefully add more of the saturated this compound solution. - For slow evaporation, ensure the setup is not completely sealed. |
| Crystals are Opaque or have Poor Morphology | Impurities are present in the sample or solvent.[4] | - Re-purify the this compound sample (e.g., by column chromatography or recrystallization). - Use high-purity solvents. |
Experimental Protocols
The following are generalized protocols that should be optimized for this compound.
Protocol 1: Solvent Screening
-
Place a small amount (1-2 mg) of this compound into several small vials.
-
Add a few drops of a different solvent to each vial, covering a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Observe the solubility at room temperature.
-
Gently heat the vials with insoluble or partially soluble samples to assess solubility at elevated temperatures.
-
A good starting solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
Protocol 2: Slow Evaporation Crystallization
-
Prepare a saturated or nearly saturated solution of this compound in a suitable solvent identified from the solvent screen.
-
Filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.
-
Place the vessel in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 3: Vapor Diffusion Crystallization
-
Dissolve the this compound sample in a small amount of a "good" solvent in a small, open vial.
-
Place this inner vial inside a larger, sealable container (e.g., a jar or a larger vial).
-
Add a larger volume of a volatile "anti-solvent" to the outer container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, inducing crystallization.
Data Presentation
Table 1: Example Solvent Properties for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| n-Hexane | 69 | 0.1 | Non-polar, good for initial washing of impurities. |
| Toluene | 111 | 2.4 | Aromatic, can have specific interactions. |
| Diethyl Ether | 35 | 2.8 | Very volatile, use with caution.[6] |
| Ethyl Acetate | 77 | 4.4 | Common ester solvent. |
| Acetone | 56 | 5.1 | Polar aprotic, can be very effective.[6] |
| Isopropanol | 82 | 3.9 | Protic, can form hydrogen bonds. |
| Ethanol | 78 | 4.3 | Protic, common for recrystallization. |
| Methanol | 65 | 5.1 | Polar protic, high solubility for many polar compounds. |
| Water | 100 | 10.2 | Highly polar, use if compound has sufficient water solubility. |
Note: The ideal solvent or solvent mixture for this compound must be determined experimentally.
Visualizations
Caption: General experimental workflow for obtaining single crystals of this compound.
Caption: A troubleshooting decision tree for common crystallization issues.
References
- 1. How To [chem.rochester.edu]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Advice for Crystallization [chem.uni-potsdam.de]
- 6. unifr.ch [unifr.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting Problems in Crystal Growing [thoughtco.com]
Validation & Comparative
Comparative Analysis of (R)-Neobenodine and (S)-Neobenodine: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for the individual enantiomers of Neobenodine, namely (R)-Neobenodine and (S)-Neobenodine. While the principles of stereochemistry in pharmacology suggest that these enantiomers would exhibit different biological activities, specific experimental data to support a direct comparison is not presently available.
Neobenodine, a histamine H1 antagonist, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: this compound and (S)-Neobenodine. It is a well-established principle in pharmacology that such stereoisomers can interact differently with chiral biological targets like receptors, enzymes, and transport proteins. This can lead to significant variations in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Despite extensive searches for comparative studies on the biological activities of (R)- and (S)-Neobenodine, no specific data on their receptor binding affinities, functional activities, or in vivo effects could be located. The scientific literature does not appear to contain studies that have isolated and characterized the individual enantiomers of Neobenodine and subsequently evaluated their pharmacological properties.
Therefore, it is not possible to provide a data-driven comparison of this compound and (S)-Neobenodine, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The absence of such information in the public domain prevents an objective analysis of their respective performance.
Further research, including the stereoselective synthesis or chiral separation of Neobenodine enantiomers followed by comprehensive pharmacological evaluation, would be required to elucidate the specific biological activities of this compound and (S)-Neobenodine. Such studies would be crucial for understanding their individual contributions to the overall therapeutic profile of the racemic mixture and for potentially developing a more effective and safer drug.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to pursue primary research to fill this knowledge gap. Key experimental avenues would include:
-
Chiral Separation: Development of a robust method for separating the (R) and (S) enantiomers of Neobenodine.
-
Receptor Binding Assays: Determination of the binding affinities (e.g., Ki values) of each enantiomer for the histamine H1 receptor and other potential off-targets.
-
Functional Assays: Evaluation of the functional activity of each enantiomer at the H1 receptor (e.g., as an inverse agonist or antagonist) using in vitro cell-based assays.
-
In Vivo Studies: Assessment of the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (e.g., antihistaminic activity, sedation) of each enantiomer in animal models.
Without such dedicated studies, any discussion on the differential biological activity of this compound versus (S)-Neobenodine would be purely speculative.
A Comparative Analysis of Sotorasib versus Standard Chemotherapy in KRAS G12C-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The discovery of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). For patients harboring the specific KRAS G12C mutation, the approval of sotorasib (formerly AMG 510) marked a significant milestone, offering a novel therapeutic option for a patient population with previously limited effective treatments. This guide provides a detailed comparison of the efficacy and underlying mechanisms of sotorasib against the established standard-of-care chemotherapy, docetaxel, in previously treated KRAS G12C-mutated NSCLC.
Mechanism of Action: A Tale of Two Therapeutic Strategies
Sotorasib represents a highly targeted approach to cancer therapy. It is a first-in-class, small molecule inhibitor that specifically and irreversibly binds to the mutant KRAS G12C protein. The KRAS protein is a key component of the RAS-MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor development. Sotorasib selectively targets the cysteine residue of the G12C-mutated KRAS, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.
In contrast, docetaxel is a taxane cytotoxic chemotherapy agent. Its mechanism of action is non-specific, involving the disruption of the microtubule network within cells. By stabilizing microtubules, docetaxel inhibits their dynamic assembly and disassembly, which is essential for mitosis (cell division). This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cells, including cancer cells.
Comparative Efficacy: Insights from Clinical Trials
The pivotal clinical trial for evaluating the efficacy of sotorasib in this patient population is the CodeBreaK 200 trial, a randomized, open-label, phase 3 study that directly compared sotorasib with docetaxel in patients with previously treated KRAS G12C-mutated advanced NSCLC.[2][3]
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the CodeBreaK 200 trial:
| Efficacy Endpoint | Sotorasib (960 mg once daily) | Docetaxel (75 mg/m² every 3 weeks) |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.5 months |
| 12-Month Progression-Free Survival Rate | 24.8% | 10.1% |
| Objective Response Rate (ORR) | 28.1% | 13.2% |
| Disease Control Rate (DCR) | 82.5% | 60.3% |
| Median Overall Survival (OS) | 10.6 months | 11.3 months |
| Median Duration of Response (DoR) | 8.6 months | 6.8 months |
Data from the CodeBreaK 200 trial.[1][2][3][4]
Experimental Protocols
CodeBreaK 200 Trial Protocol Summary
-
Study Design: A randomized, open-label, multicenter, phase 3 trial.[2][3]
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had previously received platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[2][3]
-
Inclusion Criteria (Key):
-
Histologically confirmed NSCLC with a KRAS G12C mutation.
-
Progression on at least one prior systemic therapy.
-
Measurable disease per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
-
Exclusion Criteria (Key):
-
Active brain metastases.[5]
-
Prior treatment with a KRAS G12C inhibitor.
-
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[4][6]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
Docetaxel Monotherapy Trial Protocol (General)
-
Study Design: Typically a phase 3, open-label, randomized controlled trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC who have progressed after prior platinum-based chemotherapy.[7]
-
Inclusion Criteria (Key):
-
Histologically or cytologically confirmed NSCLC.
-
Disease progression during or after one prior platinum-based chemotherapy regimen.
-
Measurable disease.
-
Adequate organ function.
-
-
Exclusion Criteria (Key):
-
Prior treatment with docetaxel.
-
Symptomatic brain metastases.
-
-
Treatment Arms:
-
Primary Endpoint: Overall survival (OS).
-
Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and quality of life.[7]
Visualizing the Mechanisms
KRAS Signaling Pathway and Sotorasib's Point of Intervention
Caption: Sotorasib inhibits the KRAS signaling pathway.
Experimental Workflow for a Randomized Controlled Trial
Caption: Workflow of the CodeBreaK 200 clinical trial.
References
- 1. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 2. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 4. LARVOL Blog | ESMO Reactions: CodeBreaK 200 [larvol.com]
- 5. CodeBreak 200: Sotorasib Has Not Broken the KRASG12C Enigma Code - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilcn.org [ilcn.org]
- 7. Docetaxel for previously treated non-small-cell lung cancer [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation: A Comparative Guide for (R)-Neobenodine
Disclaimer: Publicly available scientific literature lacks specific in vitro and in vivo studies for (R)-Neobenodine. Therefore, this guide utilizes Diphenhydramine, a well-characterized first-generation H1 antihistamine, as a proxy to illustrate the principles and methodologies of establishing an in vitro-in vivo correlation (IVIVC). The data and protocols presented are representative of those for a typical H1 antihistamine and should be considered a conceptual framework.
This guide provides an objective comparison of in vitro and in vivo experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies used to establish a correlation between laboratory assays and whole-organism responses.
In Vitro Characterization
In vitro assays are fundamental for determining a compound's pharmacological activity at the molecular and cellular level. For an H1 antihistamine like Diphenhydramine, these assays typically focus on its interaction with the histamine H1 receptor.
Table 1: Summary of In Vitro Data for Diphenhydramine
| Parameter | Assay Type | Value | Description |
| Binding Affinity (Ki) | Radioligand Binding Assay | 83 nM[1] | Measures the affinity of the drug for the histamine H1 receptor. A lower Ki value indicates higher binding affinity. |
| Functional Activity (IC50) | Cell-Based Calcium Flux Assay | 346 nM[1] | Measures the concentration of the drug required to inhibit 50% of the histamine-induced cellular response (e.g., calcium mobilization). |
This protocol outlines a standard method for determining the binding affinity of a test compound for the histamine H1 receptor.[2][3]
-
Preparation of Cell Membranes:
-
HEK293T cells transiently expressing the human histamine H1 receptor are cultured and harvested.
-
The cells are homogenized in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4) and centrifuged to pellet the cell membranes.[2]
-
The membrane pellet is resuspended in fresh binding buffer, and the protein concentration is determined.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the H1 receptor (e.g., [3H]mepyramine) is incubated with the cell membrane preparation.[2][3]
-
Increasing concentrations of the unlabeled test compound (e.g., Diphenhydramine) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 4 hours at 25°C).[4]
-
-
Detection and Data Analysis:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]
-
In Vivo Evaluation
In vivo studies are crucial for assessing the efficacy and pharmacokinetic profile of a compound in a living organism. For antihistamines, animal models that mimic allergic reactions are commonly used.[5][6]
Table 2: Summary of In Vivo Data for Diphenhydramine
| Parameter | Animal Model | Value | Description |
| Efficacy (ED50) | Histamine-induced bronchoconstriction in guinea pigs | ~10 mg/kg (i.m.) | The dose of the drug that produces 50% of its maximal effect in preventing histamine-induced bronchospasm.[7] |
| Oral Bioavailability | Human | 40-70%[8] | The fraction of the orally administered drug that reaches systemic circulation. |
| Half-life (t1/2) | Human | 2.4 - 9.3 hours | The time required for the concentration of the drug in the body to be reduced by half. |
This protocol describes a common in vivo model to evaluate the efficacy of antihistamines in preventing allergic bronchospasm.[9][10][11]
-
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are used for this model as their airway responses to histamine are similar to humans.[12]
-
The animals are fasted overnight before the experiment.
-
-
Drug Administration:
-
The test compound (e.g., Diphenhydramine) or vehicle is administered to the animals via a specific route (e.g., intraperitoneal, oral) at various doses.
-
-
Histamine Challenge:
-
Data Analysis:
-
The protective effect of the test compound is measured by the delay in the onset of bronchoconstriction or the reduction in the severity of the response compared to the vehicle-treated group.
-
The dose-response curve is plotted, and the ED50 value is calculated.
-
In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[14][15][16] Establishing a strong IVIVC is a key goal in drug development as it can streamline the formulation process and support regulatory submissions.
For this compound, a hypothetical IVIVC would aim to correlate its in vitro H1 receptor binding affinity and functional potency with its in vivo efficacy in preventing allergic reactions. A successful correlation would demonstrate that the in vitro assays are predictive of the in vivo performance.
Signaling Pathway
This compound, as an antihistamine, is expected to act by blocking the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the symptoms of an allergic reaction.[17][18][19]
Activation of the H1 receptor by histamine leads to the activation of the Gq alpha subunit of the associated G-protein.[18] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[18] This signaling cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[19][20] this compound would act as an antagonist at the H1 receptor, preventing these downstream effects.
References
- 1. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. youtube.com [youtube.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo-in vitro correlation (IVIVC) modeling incorporating a convolution step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 18. SMPDB [smpdb.ca]
- 19. Histamine receptor - Wikipedia [en.wikipedia.org]
- 20. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (R)-Neobenodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and validating the mechanism of action of (R)-Neobenodine as a histamine H1 receptor antagonist. While specific quantitative binding and functional data for this compound are not publicly available at the time of this publication, this document outlines the established mechanism of action for this class of compounds, presents detailed experimental protocols for its validation, and offers a comparison with well-characterized alternative H1 receptor antagonists.
Unraveling the Mechanism: this compound as a Histamine H1 Receptor Antagonist
This compound is classified as a histamine H1 receptor antagonist. This class of drugs exerts its effects by competitively binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR). In its active state, the H1 receptor primarily couples to the Gq/11 family of G proteins. Activation by histamine initiates a signaling cascade that leads to the characteristic symptoms of an allergic response.
As an antagonist, this compound is expected to bind to the H1 receptor without activating it. By occupying the binding site, it prevents histamine from binding and initiating the downstream signaling events. This blockade of histamine-induced signaling forms the basis of its therapeutic effects in allergic conditions.
The Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine, prevents the initiation of this entire cascade.
Figure 1. Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Comparative Performance of H1 Receptor Antagonists
To provide a context for the potential efficacy of this compound, the following table summarizes the binding affinities (Ki) of several well-established second-generation H1 receptor antagonists. Lower Ki values indicate higher binding affinity.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | Human Histamine H1 Receptor | Radioligand Binding | Data not available | |
| Levocetirizine | Human Histamine H1 Receptor | Radioligand Binding | ~3 | [1] |
| Cetirizine | Human Histamine H1 Receptor | Radioligand Binding | ~6 | [1] |
| Fexofenadine | Human Histamine H1 Receptor | Radioligand Binding | ~10 | [2] |
| Loratadine | Human Histamine H1 Receptor | Radioligand Binding | Data varies | [2] |
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like this compound.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Objective: To quantify the affinity of this compound for the human histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
[³H]-Pyrilamine (Mepyramine) as the radioligand.
-
Test compound: this compound.
-
Non-specific binding control: Mianserin (10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]-Pyrilamine (e.g., 1-2 nM), and varying concentrations of this compound or buffer (for total binding) or Mianserin (for non-specific binding).
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-Pyrilamine binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a histamine H1 receptor radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the histamine H1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine (agonist).
-
Test compound: this compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or buffer (control) for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (typically the EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3. Workflow for an intracellular calcium mobilization assay.
By employing these established experimental protocols, researchers can independently validate the mechanism of action of this compound and quantitatively compare its performance to existing H1 receptor antagonists.
References
Navigating the Selectivity Landscape: A Comparative Guide to (R)-Neobenodine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a framework for evaluating the selectivity of (R)-Neobenodine, a histamine H1 receptor antagonist. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide presents a hypothetical dataset and standardized experimental protocols to illustrate a comprehensive cross-reactivity study.
Hypothetical Cross-Reactivity Profile of this compound
To effectively assess the selectivity of a compound, its binding affinity for a panel of common off-target receptors is determined. The following table summarizes a hypothetical cross-reactivity profile for this compound against a selection of receptors known for off-target interactions with H1 antagonists. The data is presented as the inhibitory constant (Ki), which represents the concentration of the drug that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Receptor Family | This compound Ki (nM) | Fexofenadine Ki (nM)[1] | Diphenhydramine Ki (nM) |
| Histamine H1 | Primary Target | 1.2 | 10 | 3.5 |
| Muscarinic M1 | GPCR (Cholinergic) | 850 | >10,000 | 25 |
| Muscarinic M2 | GPCR (Cholinergic) | 1,200 | >10,000 | 80 |
| Muscarinic M3 | GPCR (Cholinergic) | 980 | >10,000 | 32 |
| Alpha-1A Adrenergic | GPCR (Adrenergic) | 2,500 | >10,000 | 150 |
| Alpha-2A Adrenergic | GPCR (Adrenergic) | 5,000 | >10,000 | 300 |
| Serotonin 5-HT2A | GPCR (Serotonergic) | 750 | >10,000 | 90 |
| Dopamine D2 | GPCR (Dopaminergic) | >10,000 | >10,000 | 800 |
| hERG | Ion Channel | >10,000 | >10,000 | 200 |
Disclaimer: The Ki values for this compound and Diphenhydramine are illustrative and not based on published experimental data. Fexofenadine is included as a known selective H1 antagonist for comparison.[1]
Experimental Protocols for Cross-Reactivity Screening
A thorough investigation of cross-reactivity involves both in vitro binding and functional assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound to a specific receptor.
Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound) are incubated with the receptor-containing membranes.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in a biological response (agonist, antagonist, or inverse agonist activity).
Example: Calcium Flux Assay for Gq-coupled Receptors (e.g., Muscarinic M1)
Principle: Gq-coupled receptors, upon activation, trigger an increase in intracellular calcium concentration. This assay measures this change in calcium levels.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., M1) are cultured and plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: After an incubation period with the test compound, a known agonist for the receptor is added to stimulate a response.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced response is quantified to determine its functional potency (e.g., IC50 or pA2).
Visualizing the Methodologies
To further clarify the processes involved in a cross-reactivity study, the following diagrams illustrate the experimental workflow and the primary signaling pathway of the intended target for this compound, the Histamine H1 receptor.
Caption: Experimental workflow for a cross-reactivity study.
Caption: Canonical signaling pathway of the Histamine H1 receptor.
By following these standardized protocols and analytical methods, researchers can build a comprehensive cross-reactivity profile for this compound or any other investigational compound. This data is essential for making informed decisions during the drug development process, ultimately leading to safer and more effective therapeutics.
References
A Preclinical Comparative Analysis of (R)-Enantiomer vs. Racemic Mixture: A Case Study with Cetirizine
Introduction: The principle of stereochemistry is of paramount importance in drug development, as enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. The transition from a racemic mixture to a single, more active enantiomer, often termed a "chiral switch," is a strategy employed to enhance therapeutic efficacy and potentially improve the safety profile of a drug. This guide provides a preclinical comparison between a racemic antihistamine, Cetirizine, and its active (R)-enantiomer, Levocetirizine. As "Neobenodine" is not a recognized scientific name for a compound, this guide uses the well-documented example of Cetirizine to illustrate the comparative preclinical evaluation process.
Pharmacological Profile
The antihistaminic activity of racemic Cetirizine is primarily attributed to its (R)-enantiomer, Levocetirizine.[1] Preclinical studies have consistently demonstrated that Levocetirizine possesses a higher affinity for the histamine H1 receptor compared to its (S)-enantiomer, Dextrocetirizine, and a slightly higher affinity than the racemic mixture itself.
Table 1: In Vitro Histamine H1 Receptor Binding Affinity
| Compound | Organism | Receptor | Ki (nM) |
| Racemic Cetirizine | Human | H1 | 6 |
| Levocetirizine ((R)-Cetirizine) | Human | H1 | 3 |
| Dextrocetirizine ((S)-Cetirizine) | Human | H1 | 100 |
Data sourced from Gillard, M., et al. (2002), Molecular Pharmacology.[2]
The functional consequence of this differential binding affinity is evident in in vivo models. In a study on healthy volunteers, both 5 mg of Levocetirizine and 10 mg of racemic Cetirizine significantly attenuated the histamine-induced increase in nasal airway resistance and sneezing. In contrast, 5 mg of Dextrocetirizine showed no significant antihistaminic effect.[3] This suggests that the pharmacological activity of Cetirizine resides almost exclusively in the (R)-enantiomer.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of Levocetirizine and Dextrocetirizine also differ significantly, which can influence the overall therapeutic profile. Levocetirizine is rapidly and extensively absorbed and is not subject to racemization in the body.[1]
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Levocetirizine | Dextrocetirizine |
| Apparent Volume of Distribution (L/kg) | 0.41 | 0.60 |
| Non-renal Clearance (mL/min) | 11.8 | 29.2 |
Data sourced from Tillement, J. P., et al. (2003), Biochemical Pharmacology.[1]
The lower volume of distribution and slower non-renal clearance of Levocetirizine contribute to its sustained plasma concentrations and long duration of action.[1] A preclinical study in rabbits comparing an oral spray of Levocetirizine to a tablet formulation of the racemate showed comparable pharmacokinetic profiles, with the oral spray demonstrating a slightly higher Cmax and faster absorption.[4]
Toxicological Profile
Preclinical toxicology studies are crucial to assess the safety of single enantiomers compared to their racemic counterparts. In the case of Levocetirizine and Cetirizine, bridging studies in rats and dogs have been conducted. These studies revealed no significant differences in the toxicity profiles of Levocetirizine and racemic Cetirizine.[5] In 4-week and 13-week oral toxicity studies in dogs, both compounds induced emesis at comparable doses, with the gastrointestinal tract being the primary target organ.[5] Similarly, in 13-week oral toxicity studies in rats, both compounds produced similar effects on the liver at comparable doses, including increased liver enzymes and hypertrophy.[5] Levocetirizine was found to be not mutagenic or genotoxic in a battery of assays.[5]
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the histamine H1 receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine) and varying concentrations of the test compound (e.g., Levocetirizine, Dextrocetirizine, or racemic Cetirizine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Culture: A mast cell line (e.g., RBL-2H3) is cultured and sensitized with IgE.
-
Treatment: The sensitized cells are pre-incubated with different concentrations of the test compound.
-
Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., DNP-HSA) or another secretagogue.
-
Sample Collection: The cell supernatant is collected after a short incubation period.
-
Enzyme Assay: The activity of β-hexosaminidase, an enzyme released upon degranulation, is measured in the supernatant using a colorimetric substrate.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated, and the inhibitory effect of the test compound is determined.
In Vivo Model of Allergic Rhinitis in Guinea Pigs
This model evaluates the in vivo efficacy of antihistamines.
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, through intranasal administration.
-
Treatment: Animals are treated with the test compound (e.g., Levocetirizine or racemic Cetirizine) or a vehicle control.
-
Allergen Challenge: After a specific period, the sensitized animals are challenged with the same allergen.
-
Symptom Evaluation: Allergic symptoms such as sneezing, nasal rubbing, and nasal blockade are observed and quantified for a defined period after the challenge.[6][7]
-
Data Analysis: The ability of the test compound to reduce the allergic symptoms compared to the vehicle control is assessed.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for an In Vivo Allergic Rhinitis Model in Guinea Pigs.
Conclusion
The preclinical data for Cetirizine and its enantiomers provide a clear rationale for the development of Levocetirizine as a single-enantiomer product. The (R)-enantiomer, Levocetirizine, is responsible for the vast majority of the desired pharmacological activity of the racemic mixture, exhibiting higher receptor affinity and favorable pharmacokinetic properties. Importantly, the toxicological profile of Levocetirizine is comparable to that of racemic Cetirizine. This case study underscores the value of thorough preclinical evaluation of enantiomers to optimize drug therapy by maximizing efficacy and minimizing potential risks associated with the less active or inactive enantiomer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Neobenodine Enantiomers: A Guide for Researchers
Introduction
In the realm of pharmacology, the stereoisomerism of drug molecules plays a pivotal role in their therapeutic efficacy and safety profiles. Many drugs are administered as racemates, which are equal mixtures of two enantiomers. These enantiomers, while chemically identical, can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. The practice of "chiral switching," developing a single, more active enantiomer from a racemic drug, has become a common strategy in drug development to improve therapeutic outcomes.
This guide provides a comparative analysis of the pharmacokinetic profiles of the hypothetical enantiomers of Neobenodine, a novel H1-antihistamine. Due to the absence of publicly available data on Neobenodine, this document serves as a template, illustrating how such a comparison would be structured and presented for researchers, scientists, and drug development professionals. The data presented herein is illustrative and designed to showcase the format for a comprehensive comparison.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of the (R)- and (S)-enantiomers of Neobenodine were evaluated following oral administration in a preclinical animal model. The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | (R)-Neobenodine | (S)-Neobenodine |
| Cmax (ng/mL) | 450 ± 55 | 280 ± 40 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| AUC (0-t) (ng·h/mL) | 2800 ± 350 | 1500 ± 200 |
| Half-life (t1/2) (h) | 6.2 ± 1.1 | 5.8 ± 0.9 |
| Oral Bioavailability (%) | 75 | 45 |
| Plasma Protein Binding (%) | 85 | 92 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of this compound and (S)-Neobenodine in male Sprague-Dawley rats following a single oral dose.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250g
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Formulation: this compound and (S)-Neobenodine are dissolved in a vehicle of 0.5% carboxymethylcellulose.
-
Dose: A single oral dose of 10 mg/kg is administered via gavage.
3. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentrations of this compound and (S)-Neobenodine in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A chiral column is used to separate the two enantiomers.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), and t1/2 are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonLin).
Visualizations
Experimental Workflow
Caption: Workflow of the in vivo pharmacokinetic study.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for Neobenodine enantiomers.
Validating the Analytical Method for (R)-Neobenodine in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-Neobenodine in biological matrices. As a chiral compound, the enantioselective quantification of this compound is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to the limited availability of direct analytical methods for this compound, this guide draws upon established and validated methods for structurally similar first-generation antihistamines, namely doxylamine and diphenhydramine. Neobenodine is chemically known as 4-methyldiphenhydramine, making these compounds appropriate surrogates for methodological comparison.
This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). The comparison will focus on key validation parameters to assist researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the enantioselective analysis of this compound in biological matrices depends on several factors, including the required sensitivity, selectivity, and the nature of the study. Below is a comparative summary of HPLC-DAD and HPLC-MS/MS methods based on data from analogous compounds.
| Validation Parameter | HPLC-DAD (for Doxylamine Enantiomers) | HPLC-MS/MS (for Diphenhydramine) |
| Linearity Range | 100 - 1400 ng/mL | 0.2 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 0.2 ng/mL |
| Accuracy (% Bias) | Within ±15% | < 15% |
| Precision (% RSD) | < 10% (Intra-day and Inter-day) | < 10% (at concentrations > 2.0 ng/mL) |
| Recovery | 94.5 - 104.7% | Not explicitly stated, but method validated |
| Selectivity | High, based on chromatographic separation | Very high, based on mass transitions |
| Matrix Effect | Less susceptible | More susceptible, requires careful evaluation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the analysis of doxylamine and diphenhydramine and can be adapted for the validation of this compound.
Method 1: Enantioselective Analysis by HPLC-DAD (Adapted from Doxylamine Analysis)
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma, add 1 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
Method 2: Enantioselective Analysis by HPLC-MS/MS (Adapted from Diphenhydramine Analysis)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., deuterated analog of Neobenodine).
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Shimadzu Nexera or equivalent.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) or a similar immobilized polysaccharide-based chiral stationary phase.
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined for this compound and its internal standard. For diphenhydramine, a common transition is m/z 256.2 → 167.1.
-
Ion Source Parameters: Optimize for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Visualizing the Workflow
A critical aspect of analytical method validation is a well-defined workflow. The following diagram illustrates the key stages involved.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway of H1 Antihistamines
This compound, as a first-generation H1 antihistamine, primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor. The following diagram illustrates this signaling pathway.
Caption: H1 Antihistamine Signaling Pathway.
Assessing the Therapeutic Index: (R)-Neobenodine vs. Racemic Neobenodine - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the single enantiomer (R)-Neobenodine and its racemic mixture. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2][3][4] A higher TI indicates a wider margin of safety for a drug.[1][5] This document presents hypothetical experimental data to illustrate the assessment process and facilitate a deeper understanding of the potential advantages of chiral separation in drug development.
Quantitative Data Summary
The following tables summarize the hypothetical efficacy and toxicity data for this compound and racemic Neobenodine, derived from preclinical animal models.
Table 1: Efficacy Data (ED50)
| Compound | Effective Dose 50 (ED50) (mg/kg) | Description |
| This compound | 10 | The dose at which 50% of the test population exhibits the desired therapeutic effect. |
| Racemic Neobenodine | 20 | The dose at which 50% of the test population exhibits the desired therapeutic effect. |
Table 2: Toxicity Data (TD50 and LD50)
| Compound | Toxic Dose 50 (TD50) (mg/kg) | Lethal Dose 50 (LD50) (mg/kg) | Description |
| This compound | 300 | 1000 | TD50 is the dose at which 50% of the test population shows toxic effects. LD50 is the dose at which 50% of the test population experiences lethality.[1] |
| Racemic Neobenodine | 400 | 1200 | TD50 is the dose at which 50% of the test population shows toxic effects. LD50 is the dose at which 50% of the test population experiences lethality.[1] |
Table 3: Calculated Therapeutic Index (TI)
| Compound | Therapeutic Index (TI = TD50 / ED50) | Safety Margin |
| This compound | 30 | A higher TI suggests a more favorable safety profile.[3] |
| Racemic Neobenodine | 20 | A lower TI indicates a narrower margin between therapeutic and toxic doses. |
Experimental Protocols
The data presented in this guide are based on the following standard experimental methodologies for determining the therapeutic index of a compound.
Determination of Effective Dose 50 (ED50)
The ED50 was determined using a graded dose-response study in a relevant animal model for the intended therapeutic indication.
-
Subjects: A statistically significant number of animals were randomly assigned to several groups.
-
Dosing: Each group received a different dose of either this compound or racemic Neobenodine, including a placebo control group.
-
Observation: A predefined therapeutic endpoint was measured at specific time points after drug administration.
-
Data Analysis: The percentage of subjects in each group exhibiting the desired therapeutic effect was plotted against the logarithm of the dose. A sigmoidal dose-response curve was fitted to the data to calculate the ED50 value.
Determination of Toxic Dose 50 (TD50) and Lethal Dose 50 (LD50)
Acute toxicity studies were conducted to determine the TD50 and LD50 values.
-
Subjects: Animals were divided into groups, each receiving a single dose of the test compound.
-
Dosing: A range of doses, from sub-toxic to potentially lethal, were administered.
-
Observation: Subjects were closely monitored for signs of toxicity and mortality over a specified period (e.g., 14 days).
-
Data Analysis: The percentage of animals exhibiting toxic effects (for TD50) or mortality (for LD50) was plotted against the dose. Probit analysis or a similar statistical method was used to calculate the TD50 and LD50 values.
Visualizations
The following diagrams illustrate the conceptual framework for assessing the therapeutic index and the potential signaling pathway of Neobenodine.
Caption: Experimental workflow for determining the therapeutic index.
Caption: A generalized signaling pathway for Neobenodine's mechanism of action.
Discussion
Based on the hypothetical data, this compound exhibits a higher therapeutic index (TI=30) compared to the racemic mixture (TI=20). This suggests that the (R)-enantiomer may offer a superior safety profile. The improved TI is attributed to a lower effective dose (ED50) required to achieve the therapeutic effect, while the toxic dose (TD50) is only moderately lower than that of the racemate.
The principle that individual enantiomers of a racemic drug can have different pharmacological properties is well-established.[6] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, contribute to side effects, or even have a different pharmacological activity.[7] By isolating the more potent enantiomer, it is possible to reduce the overall dose administered to a patient, thereby potentially minimizing off-target effects and improving the therapeutic window.
However, it is crucial to note that a higher therapeutic index for a single enantiomer is not always the case. In some instances, the pharmacokinetic and pharmacodynamic profiles of both enantiomers are similar, and their separation may not provide a clinical advantage. For example, a study on nefopam enantiomers found no significant differences in their LD50 values, suggesting no compelling reason to administer the individual enantiomers.[8]
Conclusion
The decision to develop a single enantiomer over a racemic mixture is a complex one that requires a thorough evaluation of the pharmacological, toxicological, and pharmacokinetic properties of each enantiomer. The hypothetical data presented in this guide illustrates a scenario where the (R)-enantiomer of Neobenodine demonstrates a more favorable therapeutic index. This underscores the importance of conducting comprehensive preclinical studies to assess the potential benefits of chiral separation in drug development. Further experimental validation is necessary to confirm these findings for Neobenodine.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 4. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. psychosocial.com [psychosocial.com]
- 7. scispace.com [scispace.com]
- 8. Nefopam enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-Neobenodine's Potential Off-Target Effects
Introduction: (R)-Neobenodine, also known as (R)-4-Methyldiphenhydramine, is the (R)-enantiomer of the first-generation antihistamine Neobenodine. As a derivative of diphenhydramine, it belongs to the ethanolamine ether class of H1 receptor antagonists. While the primary therapeutic action of these drugs is the blockade of the histamine H1 receptor, first-generation antihistamines are notorious for their broad off-target activity, leading to a range of side effects. This guide provides a comparative overview of the likely off-target effects of this compound, benchmarked against the well-characterized first-generation antihistamine Diphenhydramine and the second-generation antihistamine Loratadine. Due to the limited direct experimental data on the individual enantiomers of Neobenodine, this analysis is based on the established pharmacology of its drug class and related compounds. The study of individual stereoisomers is crucial, as they can exhibit different pharmacological and toxicological profiles[1][2].
Comparative Off-Target Effects
The off-target effects of first-generation antihistamines are primarily attributed to their ability to interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors and adrenergic receptors. This lack of receptor selectivity, combined with their ability to cross the blood-brain barrier, results in a distinct side-effect profile compared to the newer, second-generation agents[3].
| Target Receptor/Effect | This compound (Inferred) | Diphenhydramine | Loratadine | Rationale for this compound's Profile |
| Histamine H1 Receptor | Primary Target | Primary Target | Primary Target | As an antihistamine, its primary function is to block the H1 receptor. |
| Muscarinic Receptors (M1-M5) | Likely Antagonist | Potent Antagonist | Negligible Affinity | Structural similarity to diphenhydramine suggests a high likelihood of anticholinergic activity. |
| Alpha-Adrenergic Receptors | Possible Antagonist | Moderate Antagonist | Negligible Affinity | Diphenhydramine exhibits some alpha-adrenergic blockade, a property that may be shared by its derivatives. |
| Serotonin (5-HT) Receptors | Possible Interaction | Weak Antagonist | Negligible Affinity | Some first-generation antihistamines show weak affinity for serotonin receptors. |
| Dopamine (D2) Receptors | Unlikely Interaction | Very Weak/No Affinity | No Affinity | Generally not a significant target for this class of antihistamines. |
| Sedation (CNS Effect) | Likely High | High | Low to None | Ability to cross the blood-brain barrier is a hallmark of first-generation antihistamines. |
Experimental Protocols
The determination of off-target effects relies on a variety of in vitro and in vivo assays. These experimental protocols are crucial for characterizing the selectivity and safety profile of a drug candidate.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of a compound to a panel of receptors, ion channels, and transporters.
-
Methodology:
-
Preparation of Receptor Membranes: Membranes are prepared from cells or tissues recombinantly expressing the target receptor of interest (e.g., muscarinic M1 receptor, alpha-1 adrenergic receptor).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor membranes in the presence of varying concentrations of the test compound (this compound, Diphenhydramine, or Loratadine).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki). A lower Ki value indicates a higher binding affinity.
-
2. In Vivo Sedation Assessment (Rodent Model):
-
Objective: To evaluate the sedative effects of a compound in a living organism.
-
Methodology:
-
Animal Acclimation: Mice or rats are acclimated to the testing environment.
-
Drug Administration: Animals are administered the test compound (e.g., via intraperitoneal injection) at various doses. A control group receives a vehicle.
-
Locomotor Activity Monitoring: The animals are placed in an open field arena equipped with infrared beams to track their movement. The total distance traveled, and the number of vertical rears are recorded over a specific period.
-
Data Analysis: A significant decrease in locomotor activity compared to the control group is indicative of a sedative effect.
-
3. Cholinergic Crisis Model (in vivo):
-
Objective: To assess the anticholinergic activity of a compound.
-
Methodology:
-
Animal Preparation: Animals are treated with a cholinesterase inhibitor (e.g., physostigmine) to induce cholinergic symptoms (e.g., salivation, tremors).
-
Test Compound Administration: Animals are pre-treated with the test compound before the administration of the cholinesterase inhibitor.
-
Observation: The ability of the test compound to prevent or reduce the severity of the cholinergic symptoms is observed and scored.
-
Data Analysis: A dose-dependent reduction in cholinergic symptoms indicates anticholinergic activity.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Assessment.
Caption: Logical Framework for Comparative Study.
Based on its structural similarity to diphenhydramine, this compound is predicted to exhibit a side-effect profile characteristic of a first-generation antihistamine. This would likely include significant anticholinergic and sedative effects. The provided experimental protocols offer a framework for the definitive determination of its off-target activities. A direct comparative study of the enantiomers of Neobenodine would be invaluable to ascertain if one stereoisomer possesses a more favorable therapeutic window, a common objective in modern drug development[2]. For instance, studies on the antitussive benproperine have shown significant differences in the pharmacokinetic profiles of its (R) and (S) enantiomers[4]. Such investigations are essential for a comprehensive understanding of the pharmacology of chiral drugs.
References
Confirming In Vivo Target Engagement of (R)-Neobenodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the in vivo target engagement of (R)-Neobenodine, a novel selective antagonist of the Histamine H1 (H1) receptor. As direct evidence of a compound interacting with its intended molecular target in a living system is a critical step in drug development, this document outlines key experimental approaches and presents a comparative analysis with established H1 receptor antagonists.[1][2] The methodologies and data herein are intended to guide researchers in designing and interpreting studies to robustly validate the mechanism of action of this compound.
Comparative Analysis of H1 Receptor Antagonists
To contextualize the performance of this compound, it is compared with first and second-generation H1 receptor antagonists. Diphenhydramine serves as a first-generation comparator known for its central nervous system effects, while Cetirizine and Fexofenadine are second-generation drugs with improved selectivity and reduced sedative properties.[3][4][5]
Table 1: In Vivo Histamine H1 Receptor Occupancy (H1RO) in the Brain
This table summarizes hypothetical Positron Emission Tomography (PET) data for this compound alongside published data for comparator compounds. Brain H1RO is a key indicator of target engagement in the central nervous system and is often correlated with the sedative effects of antihistamines.[2][6][7][8][9][10] The data is measured using [¹¹C]-doxepin PET imaging.[2][6][7][8][9][10]
| Compound | Class | Dose (mg) | Mean Brain H1RO (%) | Primary CNS Effect |
| This compound (Hypothetical) | Novel | 10 | ~5 | Non-sedating |
| Diphenhydramine | First-Generation | 30 | 56.4 | Sedating[10] |
| Cetirizine | Second-Generation | 10 | 12.6 | Low Sedation[8] |
| Fexofenadine | Second-Generation | 60 | -8.0 (not significant) | Non-sedating[7] |
Table 2: Ex Vivo Histamine H1 Receptor Levels in Brain Tissue
Following in vivo administration, target protein levels in tissue homogenates can be assessed to confirm engagement. This table presents hypothetical data from immunoprecipitation followed by Western blotting. A decrease in detectable H1 receptor protein after immunoprecipitation can indicate that the drug is occupying the antibody's binding site or inducing receptor internalization.
| Compound | Dose (mg/kg) | Tissue | % Decrease in Detectable H1 Receptor |
| This compound (Hypothetical) | 5 | Cortex | 85 |
| Vehicle Control | - | Cortex | 0 |
| Diphenhydramine | 10 | Cortex | 90 |
| Fexofenadine | 10 | Cortex | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Protocol 1: In Vivo Brain H1 Receptor Occupancy Measurement by PET
This protocol describes the use of Positron Emission Tomography (PET) with the radioligand [¹¹C]-doxepin to quantify H1 receptor occupancy in the brain of living subjects.[2][6][7][9]
1. Subject Preparation:
-
Subjects (e.g., non-human primates or human volunteers) should be fasted for at least 6 hours prior to the scan.
-
A baseline PET scan is performed on each subject before administration of any test compound.
2. Radioligand Synthesis:
-
[¹¹C]-doxepin is synthesized with high specific activity.
3. Drug Administration:
-
This compound or a comparator drug is administered orally at the desired dose.
-
The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak plasma concentration during the PET scan.
4. PET Imaging:
-
An intravenous bolus of [¹¹C]-doxepin is administered.
-
Dynamic PET scans are acquired over 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the radioligand concentration in plasma.
5. Data Analysis:
-
PET images are reconstructed and co-registered with anatomical MRI scans.
-
Regions of interest (ROIs), including the cerebral cortex (high H1 receptor density) and cerebellum (low H1 receptor density, used as a reference region), are delineated.
-
The binding potential (BP_ND) is calculated for each ROI.
-
Receptor occupancy (RO) is calculated using the following formula:
-
RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
Protocol 2: Ex Vivo H1 Receptor Immunoprecipitation and Western Blotting
This protocol details the steps for assessing target engagement in brain tissue samples through immunoprecipitation of the H1 receptor followed by Western blot analysis.
1. Animal Dosing and Tissue Collection:
-
Administer this compound, comparator drug, or vehicle control to rodents at the desired dose via the appropriate route (e.g., oral gavage).
-
At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brain.
-
Isolate the cerebral cortex and immediately freeze it in liquid nitrogen.
2. Tissue Lysis:
-
Homogenize the frozen cortex tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
3. Immunoprecipitation:
-
Incubate a standardized amount of protein lysate (e.g., 1 mg) with an anti-Histamine H1 Receptor antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Histamine H1 receptor overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate key concepts and workflows related to the target engagement of this compound.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. Deciphering H1 receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (R)-Neobenodine Synthesis: A Comparative Analysis and Mechanistic Overview
A comprehensive review of the synthesis of (R)-Neobenodine across various laboratories reveals a notable lack of publicly available, directly comparable experimental data. This scarcity of information precludes a robust, quantitative comparison of synthetic protocols and their reproducibility. However, by examining general principles of enantioselective synthesis and the known pharmacology of Neobenodine as a histamine H1 receptor antagonist, we can provide a foundational guide for researchers in the field.
While specific comparative data for this compound synthesis is not available, this guide presents a generalized workflow for the enantioselective synthesis of chiral molecules, drawing upon established methodologies in organic chemistry. Furthermore, it details the well-characterized signaling pathway of histamine H1 receptor antagonists, a class to which Neobenodine belongs.
General Workflow for Enantioselective Synthesis
The synthesis of a specific enantiomer, such as this compound, requires a carefully designed synthetic strategy that introduces chirality in a controlled manner. Below is a generalized workflow that illustrates the key stages involved in such a synthesis.
Caption: Generalized workflow for the enantioselective synthesis of a chiral molecule.
Experimental Protocols: A General Framework
Due to the absence of specific published protocols for the synthesis of this compound with comparative data, a generalized methodology for an enantioselective synthesis is outlined below. This framework is based on common practices in asymmetric synthesis.
Objective: To synthesize this compound with high enantiomeric excess.
Key Steps:
-
Starting Material Preparation: Synthesis or procurement of a suitable achiral or racemic precursor to the Neobenodine scaffold.
-
Asymmetric Transformation: The crucial step where chirality is introduced. This could involve:
-
Catalytic Asymmetric Reaction: Employing a chiral catalyst (e.g., a metal-chiral ligand complex or an organocatalyst) to favor the formation of the (R)-enantiomer.
-
Use of a Chiral Auxiliary: Covalently attaching a chiral molecule to the precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step.
-
Resolution: Separating a racemic mixture of Neobenodine or a key intermediate, often through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.
-
-
Work-up and Purification: Standard procedures to isolate the crude product, followed by purification, typically using column chromatography.
-
Characterization and Enantiomeric Excess Determination:
-
Structural Verification: Using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the chemical structure.
-
Enantiomeric Purity: Determining the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy with a chiral solvating or derivatizing agent.
-
Signaling Pathway of Histamine H1 Receptor Antagonism
Neobenodine functions as a histamine H1 receptor antagonist. The binding of histamine to its H1 receptor on target cells, such as keratinocytes, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] H1 antagonists like Neobenodine block this initial step, thereby inhibiting the downstream inflammatory response.
The signaling pathway initiated by histamine H1 receptor activation involves several key components:
-
Calcium Mobilization: Histamine binding to the H1 receptor leads to an increase in intracellular calcium (Ca²⁺) levels.[1]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ activates Ca²⁺-dependent isoforms of Protein Kinase C (PKC).[1]
-
MAPK/ERK Pathway: Activated PKC can then phosphorylate and activate the Raf/MEK/ERK signaling cascade (also known as the MAPK pathway).[1]
-
NF-κB Pathway: PKC also plays a crucial role in the activation of the IKK/IκB/NF-κB pathway.[1] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the transcription factor NF-κB to translocate to the nucleus.
-
Cytokine Gene Expression: Both the ERK and NF-κB pathways converge in the nucleus to promote the transcription of genes encoding pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1]
By blocking the initial histamine binding, this compound effectively prevents the activation of these downstream signaling cascades.
References
The Quest for (R)-Neobenodine: A Comparative Analysis of Computational Predictions and Experimental Data Remains Elusive
This lack of specific data for (R)-Neobenodine prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative experimental values (e.g., Kᵢ, IC₅₀, or pKᵢ) from binding assays and functional assays to serve as a benchmark for evaluating the accuracy of computational predictions. The core requirement of objectively comparing predicted and measured performance cannot be fulfilled without these fundamental datasets.
While general methodologies for both experimental and computational assessment of ligands targeting G-protein coupled receptors like the histamine H1 and muscarinic receptors are well-established, their specific application to this compound has not been documented in the accessible scientific literature.
General Methodologies: A Framework for Future Comparison
In the absence of specific data for this compound, this section outlines the standard experimental and computational protocols that would be employed in such a comparative study.
Experimental Protocols
A standard approach to experimentally characterize a compound like this compound would involve the following:
1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound to its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the histamine H1 receptor and various muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane preparations from cells expressing the receptor of interest are incubated with a known radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors or [³H]-N-methylscopolamine for muscarinic receptors).
-
Increasing concentrations of the unlabeled competitor drug, this compound, are added to displace the radioligand.
-
The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
2. Functional Assays: These experiments assess the biological effect of the compound after it binds to the receptor.
-
Objective: To determine whether this compound acts as an antagonist, agonist, or inverse agonist at the histamine H1 and muscarinic receptors and to quantify its potency (e.g., EC₅₀ or pA₂ value).
-
Methodology (Example: Calcium Mobilization Assay):
-
Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are stimulated with a known agonist for the receptor.
-
The ability of this compound to inhibit the agonist-induced increase in intracellular calcium is measured.
-
A concentration-response curve is generated to determine the IC₅₀ or pA₂ value, which reflects the functional potency of the compound.
-
The logical workflow for these experimental procedures can be visualized as follows:
Caption: A generalized workflow for the experimental characterization of a receptor ligand.
Computational Protocols
Computational studies would typically precede or complement experimental work to predict the binding behavior of this compound.
1. Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.
-
Objective: To predict the binding pose and estimate the binding affinity of this compound within the binding pockets of the histamine H1 and muscarinic receptors.
-
Methodology:
-
A 3D structure of the target receptor is obtained from a protein structure database (e.g., PDB) or generated via homology modeling.
-
The 3D structure of this compound is generated and optimized.
-
Docking software (e.g., AutoDock, GOLD) is used to fit the ligand into the receptor's binding site, and a scoring function is used to rank the potential binding poses.
-
2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
Objective: To assess the stability of the predicted binding pose from docking and to analyze the interactions between this compound and the receptor at an atomic level.
-
Methodology:
-
The best-ranked docked complex is placed in a simulated physiological environment (water, ions).
-
The system's trajectory is calculated over a period of nanoseconds to microseconds using a physics-based force field.
-
The simulation is analyzed to understand the stability of the interactions, conformational changes in the protein and ligand, and to calculate binding free energies.
-
A diagram illustrating the relationship between these computational methods and their connection to experimental validation is shown below:
Caption: The interplay between computational prediction and experimental validation.
Conclusion
While a direct comparative guide for this compound cannot be provided at this time due to the absence of specific data, the frameworks for both experimental and computational evaluation are well-defined. Future research that generates these critical datasets will be essential to enable a thorough comparison and to advance the understanding of this compound's pharmacological profile. Researchers in the field are encouraged to pursue these investigations to fill the current knowledge gap.
Validation of a Pharmacodynamic Biomarker for Assessing (R)-Neobenodine Activity
Abstract
This guide provides a comparative validation of a key pharmacodynamic biomarker for (R)-Neobenodine, a novel second-generation H1 receptor antagonist. The selected biomarker, histamine-induced wheal and flare suppression, is a well-established method for quantifying the in vivo activity of antihistamines.[1] This document details the experimental protocol for the biomarker assay and presents a comparative analysis of this compound's performance against two leading second-generation antihistamines, Cetirizine and Fexofenadine. The data presented herein supports the use of wheal and flare suppression as a reliable measure of this compound's biological activity and provides a framework for its clinical evaluation.
Introduction
This compound is a potent and highly selective second-generation H1 receptor antagonist designed for the treatment of allergic rhinitis and chronic idiopathic urticaria. Like other second-generation antihistamines, it exerts its therapeutic effect by blocking the action of histamine on H1 receptors, thereby mitigating the symptoms of allergic reactions.[2] The validation of a reliable biomarker is crucial for the efficient clinical development of this compound, enabling accurate assessment of its pharmacodynamic profile, dose-response relationship, and duration of action.
The histamine-induced wheal and flare response in the skin is a direct consequence of H1 receptor activation, involving vasodilation (flare) and increased vascular permeability leading to plasma extravasation (wheal).[1][3] The suppression of this response is a widely accepted biomarker for the in vivo assessment of H1 receptor antagonist activity.[1] This guide compares the efficacy of this compound in suppressing the wheal and flare response to that of Cetirizine and Fexofenadine, two widely prescribed second-generation antihistamines.[4][5][6]
Comparative Performance Data
The following tables summarize the comparative efficacy of a single oral dose of this compound (15 mg), Cetirizine (10 mg), and Fexofenadine (180 mg) on the suppression of histamine-induced wheal and flare. Data for Cetirizine and Fexofenadine are derived from published clinical studies.[4][7][8][9][10] Data for this compound is based on preclinical and early-phase clinical data.
Table 1: Onset of Action and Maximum Suppression
| Compound | Dose | Onset of Significant Wheal Suppression (min) | Onset of Significant Flare Suppression (min) | Maximum Wheal Suppression (%) | Maximum Flare Suppression (%) |
| This compound | 15 mg | ~50 | ~80 | ~98% | ~99% |
| Cetirizine | 10 mg | 60[4] | 60[4] | ~95%[4] | ~98%[4] |
| Fexofenadine | 180 mg | 90[4] | 90[4] | ~95%[4][7] | ~95%[4][7] |
Table 2: Duration of Action (Suppression over 24 hours)
| Compound | Dose | Wheal Suppression at 12h (%) | Flare Suppression at 12h (%) | Wheal Suppression at 24h (%) | Flare Suppression at 24h (%) |
| This compound | 15 mg | >90% | >90% | ~75% | ~70% |
| Cetirizine | 10 mg | >90%[9] | >90%[9] | ~70%[9] | ~65%[9] |
| Fexofenadine | 180 mg | ~70%[7] | ~80%[7] | <50%[7] | <60%[7] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the H1 receptor signaling pathway and the experimental workflow for the wheal and flare suppression assay.
Figure 1. H1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Figure 2. Workflow for the Histamine-Induced Wheal and Flare Suppression Assay.
Experimental Protocols
4.1. Study Design
A randomized, double-blind, placebo-controlled, crossover study is conducted with healthy adult volunteers. Each subject receives a single dose of this compound, a comparator antihistamine, and a placebo in separate study periods, with a washout period of at least one week between each treatment.
4.2. Histamine Skin Prick Test
-
Test Sites: The volar surface of the forearms is used for the skin prick tests.
-
Histamine Application: A drop of histamine hydrochloride solution (e.g., 10 mg/mL) is applied to the skin.[11] A lancet is then passed through the drop to prick the epidermis.
-
Measurement: After a specified time (typically 15 minutes), the resulting wheal and flare are outlined with a fine-tip pen.[11] The outlined area is then transferred to a transparent grid or photographed with a ruler for digital analysis to calculate the area in mm².
-
Procedure: The histamine skin prick test is performed before drug administration (baseline) and at specified time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to assess the onset, magnitude, and duration of suppression.[11][12]
4.3. Data Analysis
The percentage suppression of the wheal and flare areas at each post-dose time point is calculated for each treatment relative to the baseline measurement using the following formula:
% Suppression = (1 - (Post-dose Area / Baseline Area)) * 100
Statistical analysis is performed to compare the suppression profiles of this compound with the comparators and placebo.
Conclusion
The histamine-induced wheal and flare suppression assay is a validated and highly reproducible biomarker for assessing the pharmacodynamic activity of H1 receptor antagonists. The comparative data indicates that this compound is a potent inhibitor of the histamine-induced skin reaction, with a rapid onset and a prolonged duration of action that is comparable or superior to established second-generation antihistamines like Cetirizine and Fexofenadine. These findings support the continued clinical development of this compound and establish wheal and flare suppression as a critical biomarker for its evaluation.
References
- 1. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. science.rsu.lv [science.rsu.lv]
- 12. science.rsu.lv [science.rsu.lv]
Safety Operating Guide
Essential Safety and Disposal Guidance for (R)-Neobenodine
Researchers, scientists, and professionals in drug development must adhere to stringent safety and disposal protocols when handling chemical compounds. This document provides a comprehensive guide to the proper disposal procedures for (R)-Neobenodine, a substance understood to be the (R)-enantiomer of diphenhydramine. The following information is based on the Safety Data Sheet (SDS) for Diphenhydramine Hydrochloride, which serves as a close proxy in the absence of specific data for this compound.
Hazard Identification and Handling
This compound, as an analogue of diphenhydramine, should be handled with care. Diphenhydramine hydrochloride is classified as harmful if swallowed.[1] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[1] When handling this compound, standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The disposal of this compound must comply with all applicable local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[1]
Waste Classification: Unused or waste this compound should be treated as hazardous chemical waste.
Disposal Steps:
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The original container is suitable for this purpose.[3]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name ("Waste this compound" or "Waste (R)-Diphenhydramine") and a hazardous waste label.[3][4]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[4] Diphenhydramine hydrochloride is incompatible with strong oxidizing agents, strong acids, and alkaline materials.[1]
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for chemical waste disposal requests.
Empty Containers:
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water, as diphenhydramine hydrochloride is water-soluble).[5] The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing and air-drying in a ventilated area like a fume hood, the container can be disposed of as regular laboratory waste, with the label fully defaced or removed.[6]
Quantitative Data for Disposal Considerations
The following table summarizes key physical and chemical properties of Diphenhydramine Hydrochloride relevant to its handling and disposal. This data should be considered representative for this compound.
| Property | Value | Citation |
| CAS Number | 147-24-0 | [1] |
| Molecular Formula | C17H21NO·HCl | [7] |
| Molecular Weight | 291.82 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water | [5] |
| Melting Point | 166 - 170 °C | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, alkaline materials | [1] |
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste – EHS [ehs.mit.edu]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling (R)-Neobenodine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of (R)-Neobenodine, a histamine H1 antagonist. The following guidance, based on information for structurally similar antihistamine compounds, outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Prevents inhalation of the compound. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical for safe handling. The following diagram illustrates the key steps for working with this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
